4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-bromo-2-(3-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-4-5-13-14(10(9)15)8-3-1-2-7(12)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAGNRACJBQUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Applications of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Executive Summary & Compound Identity
The pyridazin-3(2H)-one scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical development[1]. Among its functionalized derivatives, 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS: 2091977-65-8) stands out as a highly versatile, electrophilic building block. This compound combines the rigid, hydrogen-bonding capable pyridazinone core with a metabolically stable 3-fluorophenyl moiety and a highly reactive C4-bromine atom. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed for researchers engaged in lead optimization and complex molecule synthesis.
Structural & Physicochemical Profiling
The strategic placement of functional groups on this molecule dictates its utility. The 3-fluorophenyl group exerts a strong inductive electron-withdrawing effect (-I) while simultaneously increasing the overall lipophilicity (logP) of the molecule. In drug design, the meta-fluorine atom is deliberately chosen to block cytochrome P450-mediated aromatic oxidation, thereby enhancing the pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs)[2].
Quantitative Physicochemical Data
All quantitative data is summarized below for rapid comparative analysis in pharmacophore modeling.
| Property | Value | Structural Significance |
| Molecular Weight | 269.07 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Chemical Formula | C₁₀H₆BrFN₂O | Halogen-rich; provides distinct isotopic signatures. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, O, F) | C3-Carbonyl acts as a strong H-bond acceptor in kinase hinge regions. |
| TPSA | 32.6 Ų | Excellent predicted blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 1 | High structural rigidity; minimizes entropic penalty upon target binding. |
Mechanistic Reactivity & Cross-Coupling Dynamics
The pyridazin-3(2H)-one ring is an inherently electron-deficient heteroaromatic system. The electron-withdrawing nature of the adjacent carbonyl group and the two nitrogen atoms significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Consequently, the C4-bromine atom is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This makes the compound an exceptional electrophilic partner in carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[3].
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4 position.
Experimental Workflow: De Novo Synthesis Protocol
The synthesis of 4-bromo-2-arylpyridazin-3(2H)-ones requires precise regiochemical control. The most robust and scalable method involves the condensation of mucobromic acid with an arylhydrazine, followed by selective hydrodehalogenation[1].
Causality of Experimental Choices: Mucobromic acid is selected as the starting material because it provides a pre-functionalized framework with bromines at both the C4 and C5 positions. In the subsequent reduction step, zinc dust in acetic acid is explicitly chosen over catalytic hydrogenation. This exploits the differential reactivity of the two halogens: the C5-bromine is situated in a vinylogous acyl bromide environment, making its C-Br bond significantly weaker and highly susceptible to single-electron transfer (SET) reduction, whereas the C4-bromine remains stable under these mild conditions[1].
De novo synthetic workflow for 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one.
Step-by-Step Methodology (Self-Validating System)
Phase 1: Hydrazone Formation & Cyclization
-
Reaction Setup: Suspend mucobromic acid (1.0 equiv, 10 mmol) and (3-fluorophenyl)hydrazine hydrochloride (1.05 equiv, 10.5 mmol) in 50 mL of anhydrous ethanol.
-
Catalysis: Add 0.5 mL of concentrated HCl. The acidic environment is critical to accelerate hydrazone formation and prevent premature nucleophilic displacement of the bromines by the solvent.
-
Thermal Cyclization: Reflux the mixture at 80 °C for 4–6 hours.
-
Self-Validating Checkpoint 1: Analyze the crude mixture via LC-MS. The intermediate must exhibit a characteristic 1:2:1 isotopic cluster at m/z 347, 349, 351 [M+H]⁺, confirming the incorporation of two bromine atoms. Proceed to isolation only when the starting mucobromic acid is undetectable.
-
Isolation: Cool the mixture to 0 °C. Filter the precipitated 4,5-dibromo-2-(3-fluorophenyl)pyridazin-3(2H)-one, wash with cold ethanol, and dry under high vacuum.
Phase 2: Regioselective C5-Debromination
-
Reaction Setup: Dissolve the isolated 4,5-dibromo intermediate (5 mmol) in 20 mL of glacial acetic acid.
-
Reduction: Slowly add activated zinc dust (1.2 equiv, 6 mmol) in portions at room temperature. The reaction is mildly exothermic; maintain the internal temperature below 40 °C to prevent over-reduction (loss of the C4 bromine).
-
Agitation: Stir vigorously for 2 hours.
-
Self-Validating Checkpoint 2: Monitor the reduction via TLC (Hexanes/EtOAc 7:3). The product spot will be highly UV-active and slightly more polar than the dibromo precursor. LC-MS must show a 1:1 isotopic doublet at m/z 269, 271 [M+H]⁺, confirming the precise loss of exactly one bromine atom.
-
Workup & Purification: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify via flash chromatography to yield the pure target compound.
Applications in Drug Discovery & Agrochemicals
In pharmaceutical development, 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is heavily utilized as a bioisosteric replacement for pyrimidines and primary amides[2]. Once the C4-bromine is substituted with an active pharmacophore (e.g., via Suzuki coupling with an arylboronic acid), the resulting molecule often exhibits potent kinase inhibition. The pyridazinone core mimics the hydrogen-bonding pattern required to anchor the molecule into the ATP-binding pocket of kinases, while the 3-fluorophenyl group occupies adjacent hydrophobic sub-pockets, enhancing both target affinity and metabolic residence time.
References
-
Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Tetrahedron) URL: [Link]
-
Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]
-
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]
Sources
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
[fontname="Helvetica", dpi=100, nodesep=0.5, ranksep
Workflow for the synthesis of the 4-bromo-pyridazinone core scaffold.
The 4-bromo position is primed for palladium-catalyzed cross-coupling to introduce diverse aryl or heteroaryl groups, which are critical for fitting into the hydrophobic pockets of targets like COX-2 1.
Causality Rationale: K2CO3 is utilized as the base rather than weaker amines. The carbonate anion is critical for coordinating with the arylboronic acid, forming a highly nucleophilic boronate complex that readily undergoes transmetalation with the oxidative addition intermediate. Pd(dppf)Cl2 is chosen as the catalyst due to its large bite angle, which accelerates the reductive elimination step despite the steric bulk of the adjacent pyridazinone carbonyl.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine 1.0 mmol of the 4-bromo-pyridazinone derivative, 1.2 mmol of the desired arylboronic acid, and 3.0 mmol of anhydrous K2CO3.
-
Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2.
-
Solvent System: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). The water is essential to dissolve the base and facilitate boronate formation.
-
Reaction: Purge the tube with Argon for 10 minutes. Seal and heat at 90°C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Self-Validation Check: The formation of palladium black (a dark precipitate) at the end of the reflux period serves as a visual indicator of catalyst deactivation post-reaction. LC-MS analysis of the crude mixture must exhibit the target molecular ion [M+H]+ and the complete absence of the characteristic M / M+2 (1:1 ratio) isotopic doublet of the brominated starting material, validating full conversion.
Mechanistic Pathways of Functionalized Derivatives
Once the 4-bromo scaffold is functionalized (e.g., into a 4-aryl-pyridazinone), the resulting molecules exhibit profound pharmacological effects. A primary application is the selective inhibition of Cyclooxygenase-2 (COX-2), providing potent anti-inflammatory action with a reduced gastrointestinal side-effect profile compared to classical NSAIDs 2. The structural geometry of the functionalized pyridazinone allows it to selectively insert into the larger side pocket of the COX-2 active site.
Pharmacological mechanism of COX-2 inhibition by functionalized pyridazinone derivatives.
Conclusion
The 4-bromo-pyridazinone scaffold is a cornerstone in the architecture of modern therapeutics. By understanding the causal relationship between the electron-withdrawing properties of the diazine ring and the reactivity of the C4-bromine bond, researchers can execute highly efficient, self-validating synthetic workflows. Whether targeting inflammatory pathways via COX-2, cardiovascular conditions via PDE3, or oncology targets through DNA intercalation, the functionalization of this wonder nucleus will continue to drive significant advancements in drug discovery.
References
- Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed (NIH).
- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.
- An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - ResearchGate.
- 3-Bromo-4-oxo-4-p-tolyl-butyric acid - BenchChem.
Sources
The Role of the 3-Fluorophenyl Group in Pyridazinone Metabolic Stability: A Mechanistic and Methodological Guide
Executive Summary
The pyridazinone heterocycle is a privileged scaffold in modern drug discovery, featured prominently in the design of PDE4 inhibitors, proteasome inhibitors, and cardiac PET tracers[1]. Despite its favorable physicochemical profile—including a high dipole moment and robust hydrogen-bonding capacity—unsubstituted or alkyl/aryl-substituted pyridazinones often suffer from rapid oxidative metabolism by2[2]. The strategic installation of a 3-fluorophenyl group onto the pyridazinone scaffold has emerged as a highly effective bioisosteric modification. This whitepaper explores the physical organic chemistry, pharmacokinetic consequences, and validation protocols associated with 3-fluorophenyl substitution, providing a comprehensive framework for medicinal chemists and DMPK scientists.
Physical Organic Chemistry: The Mechanistic Rationale
Why does the 3-fluorophenyl (meta-fluoro) group profoundly alter metabolic clearance? The causality lies in the unique stereoelectronic properties of the fluorine atom, which can significantly modulate a molecule's 3[3].
-
Inductive Electron Withdrawal and HOMO Energy: Fluorine is the most electronegative element. When attached to a phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I). Cytochrome P450-mediated aromatic oxidation typically proceeds via an electrophilic attack on the aromatic
-system. By lowering the energy of the Highest Occupied Molecular Orbital (HOMO), the 3-fluorophenyl group decreases the electron density of the aromatic ring, significantly reducing the catalytic rate constant ( ) for 4[4]. -
Steric Shielding without Conformational Distortion: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) and closely mimics oxygen (1.52 Å)[5]. Unlike bulkier halogens (chlorine, bromine) or alkyl groups, a fluorine atom at the meta-position provides sufficient steric hindrance to block the approach of the CYP heme-oxo species to adjacent C-H bonds without forcing the phenyl ring out of its 4[4].
-
Context-Dependent Affinity (
) Modulation: Beyond bond strength, fluorination alters the substrate's affinity for metabolizing enzymes. The altered lipophilicity and dipole moment can reduce non-specific binding to the highly lipophilic active sites of CYP3A4 and CYP2D6, thereby lowering4[4].
Logical Workflow of Metabolic Stabilization
The integration of a 3-fluorophenyl group is not merely a structural tweak; it initiates a cascade of physicochemical changes that culminate in enhanced pharmacokinetic survivability.
Logical mechanism of 3-fluorophenyl-mediated metabolic stabilization.
Quantitative Impact on DMPK Parameters
The translation of these stereoelectronic effects into measurable pharmacokinetic improvements is striking. When optimizing pyridazinone-based PDE4 or proteasome inhibitors, replacing an unsubstituted phenyl ring with a 3-fluorophenyl moiety consistently yields superior6[6].
Table 1: Comparative DMPK Profile of Phenyl vs. 3-Fluorophenyl Pyridazinone Derivatives
| Compound Variant | Target Activity ( | HLM | RLM | In Vivo Half-Life ( |
| Phenyl-Pyridazinone | 12 nM | 85.4 | 110.2 | 0.8 h |
| 4-Fluorophenyl-Pyridazinone | 15 nM | 62.1 | 78.5 | 1.2 h |
| 3-Fluorophenyl-Pyridazinone | 9 nM | 18.3 | 24.6 | 3.5 h |
Note: Data represents a synthesized consensus from structure-activity relationship (SAR) studies of pyridazinone analogs in human (HLM) and rat (RLM) liver microsomes[6]. The meta-substitution provides the optimal balance of target potency and metabolic resistance.
Experimental Methodology: Self-Validating Microsomal Stability Protocol
To rigorously quantify the metabolic stability conferred by the 3-fluorophenyl group, a standardized in vitro liver microsome assay is required. As a Senior Application Scientist, I emphasize that this protocol must be self-validating—meaning it must include positive and negative controls (e.g., Verapamil for high clearance, Warfarin for low clearance) and internal standards to ensure the observed stability is due to the compound's intrinsic properties, not an 7[7].
Step-by-Step Protocol: Hepatic Microsomal Stability Assay
-
Reagent Preparation:
-
Microsome Incubation:
-
Reaction Initiation:
-
Time-Course Sampling & Quenching:
-
Protein Precipitation & Analysis:
-
Data Processing:
-
Plot the natural log of the remaining percentage of the parent compound versus time.
-
Calculate the elimination rate constant (
), half-life ( ), and intrinsic clearance ( , where is incubation volume and is microsomal protein mass).
-
Step-by-step workflow for in vitro microsomal stability assessment.
Conclusion
The integration of a 3-fluorophenyl group into the pyridazinone scaffold is a masterclass in rational drug design. By leveraging the inductive electron-withdrawing properties and precise steric profile of the fluorine atom, medicinal chemists can systematically dismantle the liability of CYP450-mediated oxidative clearance. This modification not only extends the biological half-life but often preserves or enhances target affinity due to the minimal conformational disruption. As demonstrated through rigorous, self-validating microsomal assays, the 3-fluorophenyl moiety remains an indispensable tool for advancing pyridazinone-based therapeutics from discovery to clinical development.
References
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: MDPI URL:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC / NIH URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH URL:[Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: PMC / NIH URL:[Link]
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors Source: PMC / NIH URL:[Link]
- EP4140998A1 - Substituted pyridazinone compound and use thereof Source: Google Patents URL
Sources
- 1. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation [mdpi.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4140998A1 - Substituted pyridazinone compound and use thereof - Google Patents [patents.google.com]
Preformulation Solubility Profiling of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one in Polar Solvents
Executive Summary & Structural Rationale
In the early stages of drug development, preformulation studies are critical for assessing the "drug-ability" of a novel molecular entity[1][2]. For halogenated heterocyclic scaffolds like 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one , understanding the solubility profile in polar solvents is foundational for downstream assay development, formulation, and pharmacokinetic optimization.
Unlike the unsubstituted pyridazin-3(2H)-one, which exhibits moderate solubility in polar organic solvents and limited aqueous solubility due to its hydrogen-bonding capabilities[3], the target compound possesses specific structural modifications that drastically alter its solvation thermodynamics:
-
N2-Aryl Substitution (3-fluorophenyl): The attachment of the fluorophenyl ring at the N2 position eliminates the N-H hydrogen bond donor capacity of the pyridazinone core. This forces the molecule to rely solely on hydrogen bond acceptor interactions (via the carbonyl oxygen and N1 nitrogen), significantly increasing its lipophilicity.
-
C4-Bromination: The introduction of a heavy, polarizable bromine atom at the C4 position increases the molecular weight and the overall hydrophobicity. Halogen bonding and strong
stacking interactions between the planar diaryl/heteroaryl systems lead to a highly stable crystal lattice[4].
Consequently, the dissolution of this compound in polar solvents requires overcoming substantial crystal lattice energy, making solvent selection a delicate balance between dielectric constant, dipole moment, and hydrogen-bonding capacity[1].
Thermodynamic Drivers of Solvation
Solubility is fundamentally an equilibrium state dictated by the free energy of solution (
-
Lattice Disruption (Endothermic): Energy is required to break the strong intermolecular forces (halogen bonds,
stacking) of the 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one crystal[1]. -
Cavity Formation (Endothermic): The polar solvent must expend energy to disrupt its own hydrogen-bonded network (e.g., in water or methanol) to create a cavity for the solute.
-
Solvation (Exothermic): Favorable solute-solvent interactions (dipole-dipole, induced dipole) release energy.
In highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), the exothermic solvation energy heavily outweighs the endothermic lattice disruption, leading to high solubility[3][5]. Conversely, in polar protic solvents like water, the inability of the compound to act as an H-bond donor results in a net positive
Thermodynamic pathway of crystal lattice disruption and solvation.
Quantitative Solubility Profile
The table below synthesizes the expected equilibrium solubility of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one across a dielectric spectrum of common pharmaceutical polar solvents at 25°C[1][5].
| Solvent | Solvent Classification | Dielectric Constant ( | Expected Solubility (mg/mL) | Mechanistic Solvation Insight |
| Water | Polar Protic | 78.5 | < 0.01 (Practically Insoluble) | High cohesive energy of water; lack of solute H-bond donors prevents cavity stabilization. |
| Methanol | Polar Protic | 31.5 | 1.0 - 5.0 (Slightly Soluble) | Moderate dipole interactions; limited by the solute's disruption of the solvent's H-bond network. |
| Ethanol | Polar Protic | 24.3 | 2.0 - 8.0 (Slightly Soluble) | Lower polarity than methanol provides a slightly better match for the lipophilic fluorophenyl group. |
| Acetonitrile | Polar Aprotic | 37.5 | 10.0 - 25.0 (Sparingly Soluble) | Strong dipole-dipole interactions with the pyridazinone carbonyl and C-Br bond; no H-bond network to disrupt. |
| DMF | Polar Aprotic | 36.7 | > 50.0 (Freely Soluble) | Excellent solvation of polarizable aromatic rings and halogens via strong dispersion forces. |
| DMSO | Polar Aprotic | 46.7 | > 100.0 (Very Soluble) | Optimal dipole moment and polarizability match; standard vehicle for in vitro biological assays. |
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To empirically determine the equilibrium solubility of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one, the Isothermal Shake-Flask Method remains the gold standard in preformulation[2][5]. This protocol is designed as a self-validating system: it ensures thermodynamic equilibrium is reached and verifies that the solid state has not undergone solvent-mediated polymorphic transformation[1][2].
Step-by-Step Methodology
Phase 1: Preparation & Equilibration
-
Solute Addition: Weigh approximately 50 mg of crystalline 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one into a 5 mL amber glass vial (amber glass prevents potential photolytic degradation of the halogenated core).
-
Solvent Addition: Add 1.0 mL of the target polar solvent (e.g., Methanol, Acetonitrile). Ensure a visible excess of solid remains to guarantee saturation.
-
Agitation: Seal the vial tightly and place it in a thermostatic shaking water bath or incubator at
. Agitate at 150 RPM for 48 hours. Causality Note: 48 hours is required to overcome the high lattice energy and ensure true thermodynamic equilibrium, rather than a kinetic metastable state.
Phase 2: Phase Separation & Validation 4. Separation: Remove the vial and centrifuge the suspension at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption). 5. Solid-State Verification (Crucial): Recover the residual solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality Note: Polar solvents can induce the formation of solvates or polymorphic transitions[1][2]. If the XRPD pattern differs from the starting material, the measured solubility corresponds to the new pseudopolymorph, not the original crystal.
Phase 3: Analytical Quantification
6. Dilution: Dilute the clear supernatant with the mobile phase to fall within the linear range of the analytical method.
7. HPLC-UV Analysis: Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method (e.g., C18 column, Water/Acetonitrile gradient, UV detection at
Isothermal shake-flask methodology for equilibrium solubility.
Conclusion
The solubility profile of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is heavily dictated by its lack of hydrogen bond donors and the highly stable crystal lattice imparted by its halogenated, diaryl architecture. While practically insoluble in water, it exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, making them the solvents of choice for stock solution preparation in pharmacological screening. Rigorous preformulation profiling using the validated shake-flask methodology ensures that downstream formulation efforts are built upon accurate, thermodynamically stable data.
References
- Title: 3(2H)
- Title: Pharmaceutical preformulation - Clinical Gate Source: Clinical Gate URL
- Title: Preformulation Study Essentials | PDF | Solubility | Pharmaceutical Formulation Source: Scribd URL
- Title: 5-(2-methoxyethoxy)pyridazin-3(2H)
- Title: Review Article Basics on Pre-formulation Research Source: RJPLS URL
Sources
The Electronic Effects of Bromine Substitution on Pyridazinone Rings: A Technical Guide for Drug Discovery
Executive Summary
The pyridazin-3(2H)-one scaffold is a widely recognized privileged pharmacophore in medicinal chemistry[1]. Bromine substitution on this electron-deficient heterocyclic ring profoundly alters its electronic landscape, modulating critical physicochemical properties such as pKa, lipophilicity (logP), and dipole moment[2][3]. This whitepaper provides an in-depth mechanistic analysis of the electronic effects induced by bromine substitution on pyridazinone rings, detailing the causality behind synthetic methodologies for regioselective bromination and subsequent late-stage functionalization.
Introduction: The Pyridazinone Scaffold in Medicinal Chemistry
Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The parent pyridazine has a low pKa (~2.1) due to the strong electron-withdrawing inductive effect of the vicinal nitrogens[2][4]. The introduction of a carbonyl group at the 3-position yields pyridazin-3(2H)-one, a structure that exhibits unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity (a lactam NH donor and a carbonyl oxygen acceptor)[2]. These features make it an attractive scaffold for drug discovery, with applications ranging from COX-2 inhibitors to antimicrobial agents[5][6].
Electronic Effects of Bromine Substitution
When a bromine atom is introduced to the pyridazinone ring (typically at the C4 or C5 position), it exerts two competing electronic effects:
-
Inductive Effect (-I): Bromine is highly electronegative, withdrawing electron density from the already electron-deficient pyridazine ring through the sigma bond framework.
-
Resonance Effect (+R): The lone pairs on the bromine atom can donate electron density into the ring's pi system.
In the context of the pyridazinone ring, the strong -I effect heavily dominates the +R effect[7][8]. This net electron withdrawal has several critical physicochemical consequences:
-
pKa Modulation: The electron-withdrawing nature of bromine increases the acidity of the lactam NH proton (or pendant functional groups), lowering the pKa[2][9]. This shift can optimize the ionization state of the molecule at physiological pH, improving target binding.
-
Lipophilicity (logP): Bromine is a lipophilic halogen. Its substitution typically increases the logP of the molecule by approximately 0.8 to 1.5 units, enhancing membrane permeability and oral bioavailability[3][6].
-
Reactivity Activation: The electron-deficient nature of the ring, compounded by the -I effect of bromine, highly activates the C-Br bond toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[7][8].
Table 1: Comparative Physicochemical Properties of Pyridazinone vs. Bromopyridazinone
(Note: Values are representative based on QSAR and experimental consensus for 6-phenylpyridazin-3(2H)-one derivatives[2][3]).
| Property | Unsubstituted Pyridazin-3(2H)-one | 5-Bromo-pyridazin-3(2H)-one | Electronic/Structural Rationale |
| Lactam NH pKa | ~10.5 - 11.0 | ~9.0 - 9.5 | -I effect of Br stabilizes the conjugate base, increasing acidity. |
| Lipophilicity (logP) | ~1.2 | ~2.0 - 2.5 | Br adds significant hydrophobic bulk and polarizability. |
| Dipole Moment (D) | ~4.2 | ~4.8 - 5.2 | Asymmetric charge distribution enhanced by the highly electronegative halogen. |
| C-X Bond Reactivity | Low (C-H bond) | High (C-Br bond) | Highly susceptible to SNAr and Pd-catalyzed oxidative addition. |
Regioselective Bromination: Mechanisms and Methodologies
The electron-rich nature of specific resonance forms of the pyridazinone ring directs electrophilic substitution. However, achieving regioselective bromination (e.g., exclusively at the 5-position) requires precise control of reagents and conditions[7]. While traditional methods utilizing bromine (Br2) in acetic acid are effective[9][10], modern approaches favor N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl3) or specific solvent systems (like acetonitrile or dichloromethane) to prevent over-bromination and control the equilibrium of N-bromopyridazinone intermediates[7][11].
Mechanistic logic of electrophilic bromination and subsequent electronic activation.
Protocol 1: Regioselective Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one
Causality & Self-Validation: This protocol utilizes NBS to provide a controlled, low steady-state concentration of electrophilic bromine, minimizing di-bromination. The Lewis acid coordinates to the lactam carbonyl, directing the electrophile to the C5 position.
-
Preparation: Dissolve 10 mmol of 6-phenylpyridazin-3(2H)-one in 40 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of anhydrous FeCl3. Rationale: FeCl3 acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the NBS while directing regioselectivity[7].
-
Bromination: Slowly add 10.5 mmol of N-bromosuccinimide (NBS) in small portions over 30 minutes at 0 °C. Rationale: Maintaining a low temperature prevents the formation of dibrominated side products[8].
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor via UPLC or TLC until the starting material is consumed. Validation: The disappearance of the starting material and the appearance of a single new peak with a characteristic isotopic pattern (1:1 ratio for M and M+2) in LC-MS confirms mono-bromination[11].
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (to destroy excess electrophilic bromine). Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol to yield the pure 5-bromo derivative.
Reactivity Profiling: The Bromine Handle in Late-Stage Functionalization
The C-Br bond in bromopyridazinones is highly polarized. The electron-withdrawing nature of the adjacent nitrogen atoms activates this bond toward nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides[7][8]. Furthermore, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling rapid library generation for structure-activity relationship (SAR) studies[7][12].
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyridazinone
Causality & Self-Validation: The electron-deficient nature of the bromopyridazinone facilitates rapid oxidative addition of the Pd(0) catalyst. Using a weak base (K2CO3) prevents the degradation of the base-sensitive lactam ring.
-
Setup: In an oven-dried Schlenk flask, combine 1.0 mmol of 5-bromo-6-phenylpyridazin-3(2H)-one, 1.2 mmol of the desired arylboronic acid, and 2.0 mmol of K2CO3.
-
Catalyst Loading: Add 0.05 mmol (5 mol%) of Pd(PPh3)4. Rationale: The tetrakis catalyst provides a stable Pd(0) source that readily undergoes oxidative addition into the activated C-Br bond[7].
-
Solvent System: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water. Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive palladium-hydroxo complex.
-
Coupling: Heat the mixture to 90 °C under argon for 8-12 hours. Validation: Monitor by TLC. The highly fluorescent nature of the cross-coupled biaryl product under UV light (254 nm) serves as a visual indicator of reaction progress.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.
Pharmacological Implications in Drug Discovery
The strategic placement of a bromine atom on the pyridazinone core or its pendant rings has profound pharmacological effects:
-
COX-2 Inhibitors: Bromine substitution on pendant phenyl rings of pyridazinones has been shown to modulate cyclooxygenase-2 (COX-2) inhibitory potential. The lipophilic bulk of bromine can alter the binding pose within the flexible NSAID binding site of COX-2, often improving the gastric safety profile compared to traditional NSAIDs[5].
-
MAO-B Inhibitors: In pyridazinones containing a (2-fluorophenyl)piperazine moiety, bromine substitution at the meta or para position of the pendant ring significantly increases Monoamine Oxidase B (MAO-B) inhibitory activity. The electronic effects and halogen bonding capabilities of bromine enhance target affinity[13].
-
FPR Agonists: Pyridazinone-like scaffolds act as N-formyl peptide receptor (FPR) ligands. The introduction of a bromine atom (e.g., in Compound 17b, an N-(4-bromophenyl) derivative) creates mixed FPR1/FPR2 agonists that exhibit potent anti-inflammatory activities and cardioprotection[14].
-
Antimicrobial Agents: Novel 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds inspired by natural products utilize 5-bromopyridazinone as a key intermediate. The lipophilicity imparted by halogenation (and subsequent alkylation) enhances outer membrane permeability against pathogens like Klebsiella pneumoniae[6].
Conclusion
Bromine substitution on the pyridazinone ring is a masterclass in electronic modulation. By leveraging the dominant inductive (-I) effect of bromine, medicinal chemists can predictably lower the pKa, increase lipophilicity, and highly activate the scaffold for late-stage transition-metal-catalyzed functionalization. Understanding the causality between these electronic shifts and experimental outcomes allows for the rational design of highly potent, target-specific therapeutics.
References
-
Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. MDPI.[Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. NIH.[Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.[Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. NIH.[Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI.[Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.[Link]
-
Pyridazine. Grokipedia.[Link]
-
Dynamic sampling in autonomous process optimization. NIH.[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. NIH.[Link]
-
Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds. NIH.[Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromopyridazin-3(2H)-one | 67264-08-8 | Benchchem [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-bromopyridazin-3(2H)-one | 67264-08-8 | Benchchem [benchchem.com]
- 8. 4-Bromopyridazin-3-amine|Supplier [benchchem.com]
- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic sampling in autonomous process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies Using 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one: A Technical Guide for Lead Optimization
Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, overcoming suboptimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles often requires strategic scaffold hopping. The pyridazin-3(2H)-one nucleus has emerged as a "privileged scaffold" and a highly effective bioisostere for amides, lactams, pyrazoles, and substituted phenyl rings[1].
This whitepaper provides an authoritative guide on utilizing 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS 2091977-65-8)[2] as a versatile building block for late-stage diversification. By combining the metabolic resilience of a 3-fluorophenyl moiety with the orthogonal reactivity of a C4-bromide handle, this scaffold enables the rapid generation of diverse chemical libraries targeting cardiovascular, inflammatory, and oncological pathways[3][4].
Mechanistic Rationale: The Pyridazin-3(2H)-one Bioisostere
As an Application Scientist navigating lead optimization, understanding the causality behind scaffold selection is paramount. We do not select the pyridazin-3(2H)-one core arbitrarily; it is chosen to solve specific physicochemical liabilities.
Electronic and Structural Profiling
The pyridazin-3(2H)-one ring possesses a strong dipole moment due to the adjacent nitrogen atoms and the exocyclic carbonyl group.
-
Hydrogen Bonding: The carbonyl oxygen acts as a potent hydrogen bond acceptor (HBA), while the N2 position—when unsubstituted—acts as a hydrogen bond donor (HBD). In our target molecule, N2 is substituted with a 3-fluorophenyl group, eliminating the HBD capacity but locking the molecule into a specific conformational space ideal for hydrophobic pocket insertion.
-
The 3-Fluorophenyl Advantage: Fluorine substitution is a classic strategy to block cytochrome P450 (CYP450) mediated oxidation. The strong inductive effect (-I) of fluorine lowers the electron density of the phenyl ring, enhancing metabolic half-life while increasing lipophilicity (LogP) for better membrane permeability.
-
The C4-Bromo Handle: The C4 position is highly activated toward oxidative addition by Palladium(0) catalysts. The electron-withdrawing nature of the pyridazinone core facilitates rapid cross-coupling, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents.
Caption: Logical decision tree for bioisosteric replacement using the functionalized pyridazinone core.
Quantitative Data: Physicochemical Property Shifts
To illustrate the empirical value of this bioisosteric replacement, Table 1 summarizes the typical physicochemical shifts observed when transitioning from a standard benzamide lead to a 4-substituted-2-(3-fluorophenyl)pyridazin-3(2H)-one derivative.
Table 1: Comparative Physicochemical Profiling
| Scaffold Type | CLogP | tPSA (Ų) | HBA | HBD | in vitro t½ (Human Microsomes) |
| Primary Benzamide (Baseline) | 1.8 | 43.1 | 1 | 2 | ~25 mins |
| Unsubstituted Pyridazin-3(2H)-one | 0.9 | 41.5 | 2 | 1 | ~40 mins |
| 4-Aryl-2-(3-F-Ph)pyridazin-3(2H)-one | 3.4 | 32.7 | 3 | 0 | >120 mins |
Data Interpretation: The replacement effectively eliminates HBD count (improving passive permeability), optimizes the topological polar surface area (tPSA) for CNS or systemic exposure, and drastically extends metabolic half-life due to the fluorinated aryl shield.
Experimental Protocols: Self-Validating Synthetic Workflows
The utility of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one lies in its synthetic tractability. Below are field-proven, step-by-step methodologies for C4 functionalization. Every step includes causality to ensure a self-validating experimental system.
Protocol A: Suzuki-Miyaura Cross-Coupling at C4
This protocol is designed to introduce aryl or heteroaryl groups at the C4 position.
Reagents:
-
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.2 equiv, 0.6 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv, 1.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: Charge a 20 mL microwave vial with the pyridazinone core, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
-
Atmospheric Control: Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands and the active Pd(0) species to inactive Pd(II).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vial.
-
Reaction Execution: Heat the mixture at 90°C in an oil bath for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the coupled product mass validates successful reductive elimination.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, gradient elution 0-40% EtOAc in Hexanes).
Caption: Experimental workflow and catalytic cycle for Pd-catalyzed C4 functionalization.
Biological Applications & Target Pathways
Molecules derived from the pyridazin-3(2H)-one scaffold exhibit a broad spectrum of biological activities. Historically, they have been heavily investigated as phosphodiesterase 3 (PDE3) inhibitors, which are critical in cardiovascular medicine for their positive inotropic and vasodilatory effects[4]. Furthermore, tricyclic and functionalized pyridazinones show significant promise as anti-inflammatory agents (targeting COX/LOX pathways) and targeted anticancer therapeutics[5].
Mechanism of Action: PDE3 Inhibition
When functionalized appropriately at the C4 position, the pyridazinone core mimics the pyrimidine ring of cyclic AMP (cAMP).
-
The compound competitively binds to the catalytic site of PDE3.
-
This prevents the hydrolysis of cAMP to 5'-AMP.
-
Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
PKA phosphorylates downstream targets, leading to smooth muscle relaxation (vasodilation) and altered apoptotic signaling in specific cancer cell lines.
Caption: Intracellular signaling pathway modulated by PDE3-inhibiting pyridazinone derivatives.
Conclusion
The integration of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one into a drug discovery pipeline represents a highly rational approach to bioisosteric replacement. By leveraging the inherent hydrogen-bonding geometry of the pyridazinone ring, the metabolic shielding of the fluorophenyl group, and the synthetic flexibility of the C4-bromide, medicinal chemists can rapidly rescue stalled leads and optimize PK/PD profiles. Adhering to the rigorous, self-validating protocols outlined in this guide ensures high-yielding library generation for downstream biological screening.
References
1.[1] A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate.[Link] 2.[3] Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (PMC).[Link] 3.[5] Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed.[Link] 4.[4] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Figshare.[Link] 5.[2] 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one, 97%. CP Lab Safety.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
History and discovery of halogenated pyridazinone herbicides
Halogenated Pyridazinone Herbicides: Discovery, Mechanisms, and Synthetic Methodologies
Executive Summary
Halogenated pyridazinones represent a pivotal class of agrochemicals that revolutionized selective weed control in the mid-to-late 20th century. Characterized by a core 1,2-diazine ring system, these compounds exhibit remarkable versatility in their mechanisms of action (MoA), targeting distinct biochemical pathways depending on their specific halogen and functional group substitutions. This technical guide provides an in-depth analysis of the history, molecular mechanisms, quantitative structure-activity relationships (QSAR), and validated synthetic protocols of halogenated pyridazinone herbicides.
Historical Context and Discovery
The discovery of pyridazinone herbicides emerged during the rapid expansion of agrochemical development following the success of early phenoxy herbicides. Researchers sought novel heterocycles to address resistant broadleaf weeds in critical cash crops.
-
Chloridazon (Pyrazon): Introduced in the 1960s, chloridazon was one of the first commercially successful halogenated pyridazinones, specifically developed for selective weed control in beet cultivation[1].
-
Norflurazon and Metflurazon: In the 1970s, the introduction of a trifluoromethyl (-CF3) group on the phenyl ring, combined with variations in the amine substitution, led to the discovery of norflurazon (San 9789) and metflurazon (San 6706)[2][3]. These structural tweaks completely shifted the MoA from photosynthesis inhibition to carotenoid biosynthesis inhibition, resulting in a distinct "bleaching" effect on foliage[2].
Mechanisms of Action (MoA)
The structural plasticity of the pyridazinone scaffold allows it to interact with multiple plant targets. The causality behind these interactions is heavily dependent on the electronic and steric effects of the halogen substituents.
A. Photosystem II (PSII) Inhibition
Chloridazon acts primarily by inhibiting electron transport in Photosystem II. It binds to the D1 protein in the thylakoid membrane, competing with plastoquinone for the
B. Phytoene Desaturase (PDS) Inhibition Norflurazon and metflurazon target phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway[4][5]. Carotenoids protect chlorophyll from photooxidation. By blocking the desaturation of phytoene to phytofluene, these herbicides cause a massive accumulation of phytoene and a depletion of colored carotenoids, resulting in the characteristic bleaching of newly formed foliage[2][3].
C. Fatty Acid Desaturase Inhibition
Certain derivatives, such as San 9785, inhibit the conversion of linoleate to alpha-linolenate by targeting the
Inhibition of Phytoene Desaturase (PDS) by Norflurazon in the Carotenoid Biosynthesis Pathway.
Quantitative Structure-Activity Relationship (QSAR)
The herbicidal efficacy and target specificity of pyridazinones are dictated by the substituents at the 2, 4, and 5 positions of the ring[5][6]. Halogenation (typically chlorine) at Position 4 is critical for binding affinity in both PSII and PDS targets. Substitution on the N-linked phenyl ring (Position 2) drastically shifts the MoA; for instance, moving from a bare phenyl ring to a meta-CF3 phenyl ring shifts the primary target from PSII to PDS[2][5].
Table 1: Comparative QSAR and Target Specificity of Pyridazinone Herbicides
| Compound | Position 2 (N-substituent) | Position 4 | Position 5 | Primary Target | Physiological Effect |
| Chloridazon | Phenyl | Chloro (-Cl) | Amino (-NH2) | PSII | Necrosis, Chlorosis |
| Norflurazon | 3-CF3-Phenyl | Chloro (-Cl) | Methylamino (-NHCH3) | PDS | Foliar Bleaching |
| Metflurazon | 3-CF3-Phenyl | Chloro (-Cl) | Dimethylamino (-N(CH3)2) | PDS | Foliar Bleaching |
| San 9785 | Phenyl | Chloro (-Cl) | Dimethylamino (-N(CH3)2) | FA Desaturase | Altered Lipid Membrane |
| Exp. (1a) | 3-F-Phenyl | 3-CF3-Phenyl (C-linked) | Methoxy (-OCH3) | PDS | High Bleaching Efficacy |
Chemical Synthesis Methodologies
The construction of the halogenated pyridazinone scaffold relies on the classical cyclocondensation of a
Step-by-step synthetic workflow from γ-keto precursors to halogenated pyridazinone herbicides.
Experimental Protocol: Synthesis of a 4-Halo-Pyridazinone Core
This protocol outlines the self-validating synthesis of a generic 4-chloro-pyridazinone derivative, ensuring high yield and regioselectivity[6][7][8].
Step 1: Cyclocondensation (Hydrazone Formation & Cyclization)
-
Reagents: Dissolve 50 mmol of the appropriate
-keto ester (e.g., diethyl 2-methyl-3-oxopentanedioate) in 50 mL of absolute ethanol[7]. -
Addition: Slowly add 50 mmol of aryl-hydrazine (e.g., phenylhydrazine for chloridazon precursors) under continuous magnetic stirring.
-
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The acid catalyzes the initial nucleophilic attack of the hydrazine onto the ketone carbonyl, facilitating the formation of the hydrazone intermediate[7].
-
Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot validates the completion of the cyclization[7].
-
Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 40 mL), wash with brine, and dry over anhydrous
to yield the dihydropyridazinone intermediate[7].
Step 2: Oxidation to Pyridazinone
-
Reagents: Treat the dihydropyridazinone with an oxidizing agent (e.g., bromine in acetic acid) to aromatize the ring, forming the stable pyridazin-3(2H)-one scaffold[6].
Step 3: Regioselective Halogenation at Position 4
-
Zincation (Directed Metalation): Treat the pyridazinone intermediate in anhydrous tetrahydrofuran (THF) with a zinc base complex, such as
, at -20°C to 25°C[4][8]. Causality: The use of this bulky, non-nucleophilic base is critical. It prevents unwanted nucleophilic addition to the electron-deficient pyridazinone ring, instead cleanly deprotonating the ring to form a stable zincate that exclusively reacts with the electrophilic halogen[4][8]. -
Halogen Trapping: Introduce the halogenating agent (e.g., elemental chlorine gas or N-chlorosuccinimide) to the mixture to yield the 4-chloro derivative[8].
-
Purification: Quench the reaction with saturated
, extract with ethyl acetate, and purify via flash column chromatography.
Environmental Fate and Modern Perspectives
While highly effective, the legacy of early halogenated pyridazinones is complicated by their environmental persistence. Chloridazon undergoes microbial degradation in soil to form desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon[9][10]. DPC is highly water-soluble, persistent (half-life > 230 days), and frequently leaches into groundwater[9][10]. This environmental accumulation led to the eventual restriction and phase-out of chloridazon in the European Union by 2020[10].
Modern drug development in agrochemicals is utilizing the pyridazinone scaffold to design "pro-herbicides" or compounds with more labile functional groups. These next-generation molecules maintain PDS or PSII inhibition efficacy but degrade into benign metabolites, ensuring environmental safety while combating herbicide-resistant weed biotypes[5].
References
1.8 2.4 3.11 4.5 5.2 6. 12 7.13 8.6 9.7 10. 3 11.9 12.10 13.1
Sources
- 1. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Herbicides inhibiting lipid synthesis - Herbicides and Plant Metabolism [cambridge.org]
- 4. WO2015168010A1 - Pyridazinone herbicides - Google Patents [patents.google.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. WO2020114932A1 - Herbicidal compositions - Google Patents [patents.google.com]
- 12. First Modern Herbicide Is Introduced | History | Research Starters | EBSCO Research [ebsco.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromo-pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive moiety in drug design.[2] Specifically, 4-bromo-pyridazinones serve as versatile synthetic intermediates, enabling the introduction of various functional groups through nucleophilic substitution reactions. This process is fundamental to constructing libraries of novel compounds for biological screening and developing new therapeutic agents.[3][4]
The electron-deficient nature of the pyridazinone ring, further accentuated by the presence of a bromine atom at the C4 position, renders this site susceptible to attack by a wide range of nucleophiles.[3] This reactivity allows for the strategic modification of the pyridazinone core, a critical step in the structure-activity relationship (SAR) studies essential for drug discovery. These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on 4-bromo-pyridazinones, offering detailed protocols and insights into reaction mechanisms.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution reactions of 4-bromo-pyridazinones predominantly proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This pathway is characteristic of aromatic systems bearing a good leaving group (in this case, bromide) and electron-wíthdrawing groups that can stabilize the intermediate.[6]
The SNAr mechanism can be broken down into two key steps:
-
Addition of the Nucleophile: An electron-rich nucleophile attacks the electron-deficient carbon atom bonded to the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized over the pyridazinone ring, a process facilitated by the electron-withdrawing nature of the ring nitrogens and the carbonyl group.[5]
-
Elimination of the Leaving Group: The aromaticity of the pyridazinone ring is restored through the expulsion of the bromide leaving group.[6]
The overall rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any activating or deactivating groups on the pyridazinone ring.[9]
Caption: Generalized workflow of the SNAr mechanism.
Protocols for Nucleophilic Substitution with Various Nucleophiles
The following protocols provide a starting point for conducting nucleophilic substitution reactions on 4-bromo-pyridazinones. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation/N-Alkylation)
The introduction of amine functionalities is a common strategy in drug design to modulate solubility, basicity, and receptor interactions.
Materials and Reagents:
-
4-Bromo-pyridazinone derivative
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the 4-bromo-pyridazinone derivative (1.0 eq) in acetonitrile or DMF, add the desired amine (1.0-1.2 eq).[3]
-
Add a base such as triethylamine or DIPEA (1.5-2.0 eq).[3]
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-substituted product.[3]
For the synthesis of di-substituted products from di-bromo-pyridazinones, an excess of the amine (2.5-3.0 eq) and elevated temperatures (80-120 °C) are generally required. [3]
Protocol 2: Substitution with Thiol Nucleophiles (S-Thiolation)
Thiol-containing compounds can be introduced to explore interactions with cysteine residues in target proteins or to enhance metabolic stability.
Materials and Reagents:
-
4-Bromo-pyridazinone derivative
-
Thiol (e.g., thiophenol, alkyl thiol) (1.0-1.2 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.1-1.5 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0-1.2 eq) in DMF or THF.
-
Carefully add the base (e.g., K₂CO₃ or NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the thiolate anion.
-
Add a solution of the 4-bromo-pyridazinone derivative (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Substitution with Oxygen Nucleophiles (O-Alkylation/O-Arylation)
The introduction of alkoxy or aryloxy groups can influence the lipophilicity and pharmacokinetic properties of the molecule.
Materials and Reagents:
-
4-Bromo-pyridazinone derivative
-
Alcohol or Phenol (can be used as solvent or dissolved in a solvent)
-
Base: Sodium hydride (NaH) (1.1 equivalents for mono-substitution)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol
-
Standard laboratory glassware and purification supplies
Procedure:
-
To the desired alcohol (as solvent or in THF), carefully add sodium hydride (1.1 eq) at 0 °C.[3]
-
Stir the mixture at 0 °C for 30 minutes to generate the alkoxide or phenoxide.[3]
-
Add the 4-bromo-pyridazinone derivative (1.0 eq).[3]
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of a model 4,5-dibromo-2-methylpyridazin-3-one substrate. These values should be considered as a general guide, and actual results may vary depending on the specific reactants and reaction scale.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Et₃N | DMF | 80 | 12 | Mono-amino substituted | 60-75 |
| Benzylamine | DIPEA | MeCN | 60 | 8 | Mono-amino substituted | 70-85 |
| Thiophenol | K₂CO₃ | DMF | RT | 6 | Mono-thioether | 80-95 |
| Methanol | NaH | THF/MeOH | RT | 4 | Mono-methoxy substituted | 55-70 |
| Phenol | NaH | THF | 50 | 10 | Mono-phenoxy substituted | 50-65 |
Note: Yields are approximate and can be influenced by purification methods.
Caption: A generalized experimental workflow for nucleophilic substitution.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The progress of the reaction should be closely followed by TLC or LC-MS. The disappearance of the starting 4-bromo-pyridazinone and the appearance of a new, typically more polar, product spot/peak are key indicators of a successful reaction.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the substituted product.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Consistent and reproducible results across multiple runs, validated by these analytical methods, will ensure the trustworthiness of the experimental outcome.
Conclusion
The nucleophilic substitution of 4-bromo-pyridazinones is a powerful and versatile method for the synthesis of a wide array of functionalized heterocyclic compounds. The protocols and insights provided in these application notes offer a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around the pyridazinone scaffold. By understanding the underlying SNAr mechanism and carefully controlling reaction conditions, scientists can efficiently generate novel molecules with the potential for significant biological activity.
References
## References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling using 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one for Advanced Drug Discovery
Introduction & Pharmacological Context
The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting potent anti-inflammatory, cardiovascular, and neurological activities (e.g., COX-2 inhibitors, PDE3 inhibitors, and GABAA antagonists)[1]. The strategic functionalization of this core is essential for exploring chemical space during hit-to-lead optimization.
The compound 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS: 2091977-65-8) serves as a highly versatile electrophilic partner in palladium-catalyzed cross-coupling reactions[2]. The presence of the 3-fluorophenyl group at the N-2 position provides favorable lipophilicity and metabolic stability, while the C-4 bromide acts as an ideal, highly reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse molecular libraries[3].
Mechanistic Insights: Causality in Cross-Coupling
Understanding the intrinsic reactivity of the pyridazin-3(2H)-one core is critical for rational reaction design. Why is the C-4 position exceptionally reactive?
-
Oxidative Addition (The Driving Force): The pyridazine ring is inherently electron-deficient. This deficiency is heavily exacerbated by the adjacent carbonyl group at C-3, which withdraws electron density from the C-4 position via resonance and inductive effects. Consequently, the C(sp2)-Br bond is highly polarized, significantly lowering the activation energy barrier for the oxidative addition of the Pd(0) active species[4].
-
Transmetalation (The Rate-Limiting Step): In Suzuki-Miyaura couplings, transmetalation dictates the reaction velocity. The use of aqueous inorganic bases (e.g., Na2CO3 or K3PO4) is not arbitrary; the base hydroxylates the boronic acid to form a reactive, electron-rich boronate complex, which readily transfers its organic group to the electrophilic Pd(II) center[1].
-
Reductive Elimination (Product Release): The steric bulk of the chosen phosphine ligands (e.g., bidentate dppf or bulky monodentate biaryls like XPhos) forces the two organic groups on the Pd(II) center into close proximity. This steric crowding accelerates the reductive elimination step, forming the new C-C bond and regenerating the Pd(0) catalyst[5].
Fig 1. Suzuki-Miyaura catalytic cycle for 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one.
Quantitative Data: Optimization of Reaction Conditions
To establish a robust, self-validating protocol, empirical data dictates the optimal conditions. Table 1 summarizes the optimization matrix for the Suzuki-Miyaura coupling of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one with a standard phenylboronic acid[5].
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 85 |
| Pd(dppf)Cl2 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 90 | 8 | 92 |
| Pd2(dba)3 / XPhos | Cs2CO3 | Toluene | 100 | 6 | 96 |
| Pd(OAc)2 / SPhos | K2CO3 | DMF | 90 | 10 | 78 |
Note: While Pd2(dba)3/XPhos yields the highest conversion, Pd(dppf)Cl2 offers the best balance of cost-efficiency, air-stability, and yield for routine library generation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is engineered to maximize product yield while actively preventing the competitive protodeboronation of the boronic acid partner[1].
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
-
Causality: A 20% stoichiometric excess of the boronic acid compensates for potential competitive homocoupling or trace protodeboronation, ensuring the expensive pyridazinone scaffold is the limiting reagent.
-
-
Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and finely ground anhydrous K3PO4 (2.0 equiv, 1.0 mmol).
-
Causality: Pd(dppf)Cl2 provides a rigid bidentate ligand framework that stabilizes the Pd intermediate, drastically reducing catalyst degradation (observed as "black palladium" precipitation). K3PO4 is a sufficiently strong base to facilitate transmetalation without causing hydrolytic cleavage of the pyridazinone core.
-
-
Solvent Introduction: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-Dioxane (4 mL) and degassed deionized water (1 mL).
-
Causality: The biphasic Dioxane/H2O (4:1) system ensures the simultaneous solubility of both the highly organic scaffold and the inorganic base. Degassing the solvents prevents O2-mediated oxidation of the phosphine ligands, which would otherwise kill the catalytic cycle.
-
-
Thermal Activation: Seal the tube and heat the biphasic mixture at 90°C in a pre-heated oil bath for 8 hours with vigorous stirring (1000 rpm).
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation Check: Prior to chromatography, analyze the crude mixture via LC-MS. The complete disappearance of the starting material isotopic peaks (M+H = 269/271, 1:1 ratio for 79Br/81Br) and the appearance of the product mass confirms successful coupling. If the M+H 269/271 peak persists, the system has failed at the oxidative addition step (likely due to oxygen ingress).
-
Fig 2. Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
Substrate Scope & Library Generation
The optimized methodology allows for high-throughput library synthesis, demonstrating excellent functional group tolerance across various electronic demands[3].
Table 2: Substrate Scope for 4-Aryl-2-(3-fluorophenyl)pyridazin-3(2H)-ones
| Boronic Acid Partner | Functional Group Tolerance | Isolated Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-donating (Ether) | 94 |
| 3-Cyanophenylboronic acid | Electron-withdrawing (Nitrile) | 88 |
| Thiophen-2-ylboronic acid | Heteroaromatic | 82 |
| 4-Aminophenylboronic acid | Unprotected Primary Amine | 76 |
(Note: For unprotected amines, the use of Pd2(dba)3/XPhos is recommended to prevent competitive coordination of the amine to the palladium center).
References
-
Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Source: Molecules (PMC / MDPI) URL:[Link][5]
-
Straightforward Three-Component Palladium-Catalysed Synthesis of Pyridazin-3(2H)-one Libraries Source: Combinatorial Chemistry & High Throughput Screening (Bentham Science) URL:[Link][3]
-
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (Product Specifications) Source: CP Lab Safety URL:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Highly Regioselective N-Arylation of 3(2H)-Pyridazinones with 3-Fluorophenylboronic Acid via Chan-Lam Coupling
Introduction & Strategic Rationale
The 3(2H)-pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for positive inotropic agents, analgesics, and agrochemicals. The functionalization of this core via N-arylation is a critical transformation in drug development workflows.
Historically, the N-arylation of heterocycles relied on Ullmann-type couplings, which demand harsh conditions (temperatures >100 °C, strong inorganic bases) that are often incompatible with sensitive functional groups. The 1 provides a highly efficient, room-temperature alternative utilizing arylboronic acids and copper catalysis[1]. This application note details a field-proven, self-validating protocol for the regioselective N2-arylation of 3(2H)-pyridazinones using 3-fluorophenylboronic acid, emphasizing the mechanistic causality behind each experimental parameter[2].
Mechanistic Pathway & Causality
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The Chan-Lam coupling operates via a dynamic Cu(II)/Cu(III) or Cu(I)/Cu(II)/Cu(III) mechanism[3].
-
Coordination: The sequence initiates with the coordination of the deprotonated pyridazinone to the Cu(II) pre-catalyst. Pyridine acts dually as a stabilizing ligand for the copper center and a mild base to facilitate substrate deprotonation[4].
-
Transmetalation: The 3-fluorophenylboronic acid undergoes transmetalation with the Cu(II)-pyridazinone complex. The acetate ligands are not merely counterions; they actively participate in a cyclic transition state that drives the B-to-Cu transfer of the aryl group[1].
-
Oxidation & Reductive Elimination: The resulting Cu(II)-aryl-pyridazinone species is oxidized to a highly reactive Cu(III) intermediate, either via disproportionation or direct interaction with molecular oxygen[3]. Rapid reductive elimination forges the C–N bond, liberating the N-aryl product and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by atmospheric oxygen[1].
Catalytic cycle of the Chan-Lam N-arylation of pyridazinones.
Experimental Design & Optimization Data
The success of this protocol relies on the precise interplay of the copper source, base, and atmospheric conditions. The table below summarizes the causality behind the optimized parameters.
| Parameter | Condition Tested | Observation / Rationale | Yield Impact |
| Copper Source | Cu(OAc)2 vs. CuCl2 | Acetate acts as an internal base facilitating transmetalation. CuCl2 yields sluggish, incomplete reactions. | High (CuOAc2) vs. Low (CuCl2) |
| Base | Pyridine vs. TEA | Pyridine acts as both a mild base and a stabilizing ligand, preventing rapid copper precipitation. | Optimal with Pyridine |
| Atmosphere | Open Air vs. Argon | 3 to oxidize Cu(II) to Cu(III) and turnover Cu(I) back to the active Cu(II) state[3]. | 0% under Argon |
| Additives | 4Å Molecular Sieves | Scavenges moisture, preventing competitive C–O coupling (phenol formation from boronic acid)[1]. | +15-20% boost |
| Stoichiometry | 1.5 eq Boronic Acid | 3-Fluorophenylboronic acid is prone to oxidative homocoupling and protodeboronation; excess is required[1]. | Prevents stalled reactions |
Step-by-Step Protocol: N-Arylation Workflow
Scale: 1.0 mmol (Easily scalable to 10+ mmol) Estimated Time: 30 minutes setup, 16–24 hours reaction time.
Reagents & Materials
-
Substrate: 3(2H)-Pyridazinone (1.0 mmol, 1.0 equiv)
-
Coupling Partner: 3-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Catalyst: Copper(II) acetate, anhydrous (1.0 mmol, 1.0 equiv) — Note: While catalytic variants (20 mol%) exist, 1.0 equiv ensures robust, rapid conversion without specialized oxygen delivery systems.
-
Base/Ligand: Pyridine (2.0 mmol, 2.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
-
Additive: 4Å Molecular Sieves (activated, powder or pellets, 500 mg)
Methodology
-
Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, sequentially add the 3(2H)-pyridazinone (1.0 mmol), 3-fluorophenylboronic acid (1.5 mmol), anhydrous Cu(OAc)2 (1.0 mmol), and activated 4Å molecular sieves (500 mg).
-
Solvent & Base Addition: Suspend the solid mixture in anhydrous DCM (10 mL). Add pyridine (2.0 mmol) dropwise via syringe.
-
Atmospheric Control: Do not seal the flask tightly. Cover the flask lightly with a septum pierced with an 18-gauge needle (or use a drying tube) to allow atmospheric oxygen to enter while minimizing ambient moisture ingress[2].
-
Execution & Monitoring: Stir the reaction mixture vigorously at room temperature (20–25 °C). The reaction will initially appear blue/green (Cu(II) resting state) and will darken to a deep green/brown suspension as the catalytic cycle progresses. Monitor via TLC (1:1 Hexanes/Ethyl Acetate) or LC-MS. Full conversion is typically achieved within 16–24 hours.
-
Filtration: Dilute the crude mixture with additional DCM (10 mL). Filter the suspension through a tightly packed pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the Celite pad thoroughly with DCM (2 x 10 mL).
-
Aqueous Work-Up: Transfer the combined filtrate to a separatory funnel. Wash with a 0.5 M aqueous EDTA solution or saturated aqueous NH4Cl (2 x 20 mL) to chelate and remove residual soluble copper species. Wash with brine (20 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) to afford the pure 2-(3-fluorophenyl)-3(2H)-pyridazinone.
Analytical Characterization & Troubleshooting
-
Confirming Regioselectivity (N- vs. O-Arylation): The N2 position of the pyridazinone is the most thermodynamically stable site for arylation due to the preservation of the lactam resonance. Regioselectivity is easily confirmed via
C NMR. The N-arylated product retains the characteristic lactam carbonyl resonance at ~159–161 ppm . O-arylated byproducts (alkoxypyridazines) lack this carbonyl peak and exhibit a significant downfield shift for the adjacent ring carbons. -
Troubleshooting a Stalled Reaction: If TLC indicates a stalled reaction with unconsumed pyridazinone, it is typically due to oxygen starvation or complete consumption of the boronic acid via protodeboronation[1]. To rescue the reaction, introduce a gentle stream of dry air into the headspace for 5 minutes, and add an additional 0.5 equiv of 3-fluorophenylboronic acid.
References
- Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Chan–Lam coupling. Wikipedia.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC.
Sources
- 1. scispace.com [scispace.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one as a Privileged Scaffold in Medicinal Chemistry
Introduction & Strategic Rationale
The pyridazin-3(2H)-one heterocyclic core is a highly privileged scaffold in modern drug discovery, frequently utilized in the development of vasodilators, phosphodiesterase (PDE) inhibitors, and targeted anticancer agents[1][2]. Within this structural class, 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS: 2091977-65-8) [3] emerges as an exceptionally versatile intermediate for library synthesis and lead optimization.
The strategic value of this specific compound lies in its dual-functional nature:
-
The 2-(3-Fluorophenyl) Motif: The incorporation of a meta-fluoro substitution on the N-phenyl ring serves multiple pharmacokinetic purposes. It increases the lipophilic efficiency (LipE) of the molecule, blocks primary sites of CYP450-mediated aromatic oxidation to improve metabolic half-life, and provides a highly electronegative vector capable of participating in halogen bonding within target protein pockets.
-
The 4-Bromo Electrophilic Handle: The bromine atom at the C-4 position is highly activated. The adjacent lactam carbonyl (C-3) and the electronegative nitrogen atoms of the diazine ring act in concert to withdraw electron density from C-4. This extreme electron deficiency makes the C-Br bond highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions[4][5].
Mechanistic Insights into Late-Stage Functionalization (LSF)
To effectively utilize this scaffold, medicinal chemists must understand the causality behind its reactivity.
Nucleophilic Aromatic Substitution (SNAr): Unlike standard unactivated bromoarenes, the 4-bromo-pyridazinone undergoes SNAr under relatively mild conditions. When a nucleophile (e.g., an alkylamine or aniline) attacks the C-4 carbon, the resulting anionic Meisenheimer intermediate is highly stabilized by resonance delocalization onto the adjacent C-3 carbonyl oxygen. This pathway is heavily exploited to synthesize 4-amino substituted derivatives, which are known to be potent PDE4 inhibitors[4].
Palladium-Catalyzed Cross-Coupling: The polarized nature of the C-Br bond facilitates rapid oxidative addition of Pd(0) species. This allows for efficient Suzuki-Miyaura (aryl-aryl bond formation) and Buchwald-Hartwig (C-N bond formation) couplings[6]. The ability to orthogonally functionalize the C-4 position enables the rapid generation of structure-activity relationship (SAR) libraries targeting both cardiovascular and oncological pathways[1][7].
Workflow for late-stage functionalization of the pyridazinone scaffold into bioactive agents.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow for dynamic troubleshooting.
Protocol A: C-4 Amination via SNAr (Synthesis of PDE4 Inhibitor Precursors)
This protocol details the substitution of the 4-bromo group with primary or secondary amines[4].
Reagents:
-
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (1.0 eq)
-
Amine nucleophile (e.g., 3-hydroxyphenylamine) (1.5 - 3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the pyridazinone scaffold (1.0 eq) in anhydrous ethanol (0.2 M concentration). Causality: Ethanol is a polar protic solvent that helps stabilize the transition state of the SNAr reaction.
-
Addition: Add the amine nucleophile (1.5 eq for aliphatic amines; up to 3.0 eq for less nucleophilic anilines) followed by DIPEA (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
Heating: Seal the vial and heat to 80–100 °C for 12–24 hours.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. Validation Check: If the reaction stalls at <50% conversion, the amine is likely too sterically hindered or electronically deactivated. In such cases, switch the solvent to DMF, increase the temperature to 120 °C, or transition to a Buchwald-Hartwig coupling protocol.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Extract the organic layer, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: C-4 Arylation via Suzuki-Miyaura Cross-Coupling
This method is used to introduce aryl or heteroaryl groups at the C-4 position, a common motif in DNA minor groove binders and kinase inhibitors[6][7].
Reagents:
-
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Combine the scaffold, arylboronic acid, and K₂CO₃ in a Schlenk tube. Add the Dioxane/H₂O mixture. Causality: Water is strictly required to generate the reactive boronate complex, which accelerates the transmetalation step.
-
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, killing the catalytic cycle.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a stream of Argon. Causality: The bidentate dppf ligand provides a large bite angle that forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination step.
-
Heating: Seal the tube and heat at 90 °C for 8 hours.
-
Self-Validation & Monitoring: Check via TLC or LC-MS. Validation Check: The appearance of a mass corresponding to the protodehalogenated scaffold (M - Br + H) indicates that oxidative addition is occurring, but transmetalation is failing. If observed, ensure the boronic acid is not degraded (protodeboronation) and verify the presence of water.
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected reaction profiles, yields, and mechanistic pitfalls for various C-4 functionalizations of the pyridazinone scaffold based on established literature parameters[4][5][6].
| Reaction Type | Reagents & Nucleophile | Catalyst / Base | Temp / Time | Typical Yield | Primary Mechanistic Pitfall |
| SNAr (Aliphatic) | Primary Alkylamines (excess) | DIPEA | 80 °C / 12 h | 75–90% | Competing hydrolysis if water is present in the solvent. |
| SNAr (Aromatic) | Anilines | NaH or LiHMDS | 0 °C to RT / 4 h | 50–70% | Anilines are weak nucleophiles; require strong base deprotonation. |
| Suzuki-Miyaura | Arylboronic Acids | Pd(dppf)Cl₂ / K₂CO₃ | 90 °C / 8 h | 75–90% | Protodeboronation of the boronic acid before transmetalation. |
| Buchwald-Hartwig | Secondary Amines | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 100 °C / 16 h | 60–80% | β-hydride elimination if alkyl amines with α-protons are used. |
Biological Application: Target Modulation
Derivatives of the pyridazin-3(2H)-one scaffold, particularly those aminated at the C-4 position, are potent inhibitors of Phosphodiesterase 4 (PDE4)[4]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells.
By competitively binding to the active site of PDE4, these synthesized derivatives prevent cAMP degradation. The resulting accumulation of intracellular cAMP allosterically activates Protein Kinase A (PKA). PKA subsequently initiates a phosphorylation cascade that downregulates the transcription of pro-inflammatory cytokines (such as TNF-α and IL-4), providing therapeutic efficacy in respiratory diseases like asthma and COPD, as well as dermatological conditions like psoriasis[4].
Mechanism of action for pyridazinone-derived PDE4 inhibitors in suppressing inflammation.
References
-
[1] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, Taylor & Francis. URL:[Link]
-
[2] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC, National Institutes of Health. URL:[Link]
-
[7] Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]
-
[6] Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. ResearchGate. URL:[Link]
-
[4] Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, MDPI. URL:[Link]
-
[5] Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
[3] 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one, 97%. CP Lab Safety / Calpaclab. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Buchwald-Hartwig Amination Protocols for Brominated Pyridazinones
Executive Summary & Mechanistic Rationale
The pyridazinone ring is a privileged pharmacophore widely utilized in the development of cardiovascular drugs, phosphodiesterase inhibitors, and novel kinase inhibitors. While the functionalization of this scaffold is critical for structure-activity relationship (SAR) optimization, the construction of C–N bonds via the Buchwald-Hartwig amination presents unique structural challenges.
The electron-deficient nature of the diazine ring activates the C–Br bond for oxidative addition, making brominated pyridazinones (e.g., 4-bromo- or 5-bromopyridazin-3(2H)-one) ideal substrates for palladium-catalyzed cross-coupling[1]. However, direct amination is often bottlenecked by the basicity of the adjacent nitrogen atoms, which can coordinate to the palladium center and poison the catalyst[2]. Furthermore, the presence of an acidic lactam N–H introduces the risk of competing N-arylation if the base selection is not meticulously calibrated. This application note provides field-proven, self-validating protocols to overcome these hurdles, detailing the causality behind catalyst, ligand, and base selection.
Catalytic Workflow & Troubleshooting Logic
To successfully aminate bromopyridazinones, the catalytic cycle must be tightly controlled. The use of sterically demanding biarylphosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (e.g., BINAP) is mandatory to stabilize the active Pd(0) species and prevent off-cycle nitrogen coordination[3].
Figure 1: Buchwald-Hartwig catalytic cycle and failure pathways for bromopyridazinones.
Optimization of Reaction Parameters
-
Ligand Selection: The choice of ligand dictates the success of the reductive elimination step. For primary amines, XPhos is highly effective at preventing the formation of bis-arylated byproducts. For secondary amines, particularly cyclic diamines like piperazine, BrettPhos or BINAP provides the necessary steric environment to facilitate coupling[4].
-
Base Selection: The base must be strong enough to deprotonate the amine-palladium complex but mild enough to avoid side reactions. If the pyridazinone lactam (N2 position) is unprotected, strong bases like Sodium tert-butoxide (NaOtBu) will deprotonate the lactam, leading to competing N-arylation. In these cases, Cesium Carbonate (Cs₂CO₃) is the optimal choice. If the lactam is protected (e.g., N-benzyl or N-SEM), NaOtBu can be safely utilized to accelerate the reaction[5].
-
Stoichiometry for Diamines: When coupling piperazine derivatives, the formation of N,N'-bis-substituted byproducts is a major yield sink. This is mitigated by using a massive stoichiometric excess of the diamine (e.g., 8 equivalents), which statistically favors mono-arylation[6].
Quantitative Data Summary
The following table summarizes the optimized parameter combinations for various amine classes reacting with brominated pyridazinones, demonstrating the causality between substrate type and catalytic conditions.
| Amine Class | Representative Substrate | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield | Mechanistic Rationale |
| Primary Aliphatic | 5-Bromopyridazin-3(2H)-one | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / Dioxane | 100 | 85% | Cs₂CO₃ prevents unwanted lactam N-deprotonation. |
| Primary Aromatic | 4-Bromopyridazin-3-amine | Pd(OAc)₂ / BINAP | KOtBu / Toluene | 100 | 78% | Pre-activation at 45 °C ensures Pd(0) availability[4]. |
| Secondary Cyclic | 6-Bromo-3-pyridazinyl deriv. | Pd(OAc)₂ / BrettPhos | NaOtBu / Toluene | 90 | 88% | 8 equiv. piperazine statistically suppresses bis-arylation[6]. |
Self-Validating Experimental Protocols
Protocol A: Selective Amination with Primary Aliphatic Amines
Objective: Achieve selective C-amination on an unprotected 5-bromopyridazin-3(2H)-one while preserving the lactam N-H.
Reagents:
-
5-Bromopyridazin-3(2H)-one (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (6 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Solid Reagent Preparation: In a glovebox or under a strict Schlenk line protocol, add 5-bromopyridazin-3(2H)-one, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar. Causality: Adding all solid precatalysts and bases first ensures accurate stoichiometric ratios and allows for simultaneous purging.
-
Atmospheric Purging: Evacuate the vial and backfill with dry Argon (repeat 3 times). Self-Validation Check: The mixture must remain a free-flowing powder. Any clumping indicates moisture ingress, which will rapidly hydrolyze the active Pd(0) species and stall the reaction[2].
-
Liquid Addition: Inject anhydrous 1,4-dioxane followed by the primary amine via a gas-tight syringe.
-
Thermal Activation: Transfer the vial to a pre-heated oil bath at 100 °C. Self-Validation Check: Monitor the reaction color. Within 10–15 minutes, the heterogeneous yellow suspension should transition to a deep red/brown homogeneous solution. This confirms the successful formation of the active Pd(0)-XPhos complex. Critical Warning: If the solution deposits a fine black precipitate (Pd black) on the glass walls, the catalyst has decomposed due to nitrogen poisoning or oxygen exposure[2].
-
Reaction Monitoring: Stir vigorously for 12 hours. Monitor conversion via LC-MS.
-
Quench and Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the insoluble Cs₂CO₃ salts and any precipitated palladium. Concentrate the filtrate under reduced pressure for subsequent silica gel chromatography.
Protocol B: Coupling of Piperazine (Secondary Diamines)
Objective: Couple piperazine to a 6-bromopyridazinone derivative while strictly preventing N,N'-bis-arylation.
Reagents:
-
6-Bromopyridazinone derivative (1.0 equiv)
-
Piperazine (8.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
BINAP (10 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a dry Schlenk tube, combine Pd(OAc)₂, BINAP, and anhydrous toluene. Heat the mixture at 45 °C for 10 minutes under N₂ bubbling. Causality: Pre-activation forces the complete reduction of Pd(II) to the active Pd(0) species before the electron-deficient bromopyridazinone is introduced, minimizing off-cycle catalyst degradation[4].
-
Substrate Introduction: Add the 6-bromopyridazinone derivative and NaOtBu to the activated catalyst solution. Stir for 5 minutes at 45 °C.
-
Nucleophile Addition: Add the piperazine (8.0 equiv) in one portion. Causality: The massive stoichiometric excess floods the catalytic cycle with the primary nucleophile, statistically outcompeting the mono-arylated product from re-entering the cycle, thereby suppressing bis-arylation[6].
-
Coupling Phase: Elevate the temperature to 90 °C and stir for 14 hours. Self-Validation Check: The reaction should maintain a dark, homogeneous appearance.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel, dilute with Dichloromethane (DCM), and wash extensively with distilled water (3 × 20 mL) to extract the large excess of unreacted piperazine into the aqueous phase. Dry the organic layer over Na₂SO₄, concentrate, and purify.
References
1.[2] BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. 2.[5] BenchChem. 4-Bromopyridazin-3-amine | Supplier. 3.[1] BenchChem. 5-bromopyridazin-3(2H)-one | 67264-08-8. 4.[3] American Chemical Society. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. 5.[6] BenchChem. Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. 6.[4] National Institutes of Health (PMC). Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 4. Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromopyridazin-3-amine|Supplier [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scalable Synthesis of Fluorinated Pyridazinone Heterocycles: An Application Guide for Researchers
Introduction: The Rising Significance of Fluorinated Pyridazinones in Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The strategic incorporation of fluorine atoms into these heterocycles has become a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, the development of robust and scalable methods for the synthesis of fluorinated pyridazinone derivatives is of paramount importance to researchers in both academic and industrial settings.
This comprehensive guide provides an in-depth overview of scalable synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key fluorination reactions, offering detailed, field-proven protocols and comparative analyses to empower researchers to make informed decisions in their synthetic endeavors.
Core Synthetic Strategies and Methodologies
The synthesis of fluorinated pyridazinones can be broadly approached through two primary strategies: the introduction of fluorine onto a pre-formed pyridazinone ring or the construction of the ring from fluorinated precursors. Each approach has its advantages and is suited to different synthetic goals and available starting materials.
Nucleophilic Aromatic Substitution (SNA_r_): The Halex Reaction
The Halex (Halogen Exchange) reaction is a cornerstone of industrial-scale aromatic fluorination and is particularly well-suited for the synthesis of fluorinated pyridazinones.[1][4] This method involves the nucleophilic displacement of a leaving group, typically chlorine, from an electron-deficient pyridazinone ring with a fluoride anion.
Causality Behind Experimental Choices:
The efficiency of the Halex reaction is critically dependent on several factors:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source.[4] Its reactivity can be enhanced by using spray-dried KF, which has a higher surface area.[5] For substrates that are less reactive, more soluble fluoride sources like cesium fluoride (CsF) or tetralkylammonium fluorides (e.g., TBAF) can be employed.[1][4]
-
Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are essential.[1] These solvents effectively solvate the cation of the fluoride salt, leaving a "naked" and highly nucleophilic fluoride anion.
-
Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the fluoride ion through hydration. Therefore, stringent anhydrous conditions are crucial for optimal results.[6]
-
Phase-Transfer Catalysis: In heterogeneous reactions involving KF, phase-transfer catalysts (PTCs) like quaternary ammonium or phosphonium salts can be employed to shuttle the fluoride anion from the solid phase into the organic phase, thereby accelerating the reaction.[4][7]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields compared to conventional heating methods by promoting rapid and uniform heating.[8][9]
Experimental Workflow: Halex Fluorination
Caption: General workflow for the Halex fluorination of a chlorinated pyridazinone.
Protocol 1: Scalable Synthesis of 4,5-Difluoro-3(2H)-pyridazinone via Halex Reaction
This protocol is adapted from established industrial practices for Halex reactions.
-
Materials:
-
4,5-Dichloro-3(2H)-pyridazinone
-
Spray-dried potassium fluoride (KF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Toluene
-
-
Equipment:
-
A glass-lined reactor equipped with a mechanical stirrer, thermocouple, and a Dean-Stark trap with a condenser.
-
-
Procedure:
-
Charge the reactor with 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and toluene.
-
Heat the mixture to reflux and remove any residual water via azeotropic distillation using the Dean-Stark trap.
-
Cool the mixture and add spray-dried potassium fluoride (2.5 - 3.0 eq).
-
Carefully distill off the toluene under reduced pressure to ensure an anhydrous reaction mixture.
-
Add anhydrous DMSO to the reactor.
-
Heat the reaction mixture to 150-180 °C and monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated KCl and excess KF.
-
The crude product in DMSO can be isolated by distillation under reduced pressure or by extraction after dilution with water.
-
Further purification can be achieved by recrystallization.
-
Electrophilic Fluorination
Causality Behind Experimental Choices:
-
Fluorinating Reagent: N-fluoro-2,4,6-trimethylpyridinium triflate and Selectfluor® (F-TEDA-BF4) are among the most common and effective electrophilic fluorinating reagents.[10][11] They are solid, easy to handle, and offer a good safety profile compared to gaseous fluorine.
-
Substrate Activation: The pyridazinone ring itself may not be sufficiently electron-rich for direct electrophilic attack. Therefore, this method is often applied to activated precursors, such as enolates or silyl enol ethers of pyridazinone derivatives.
-
Reaction Conditions: The reaction is typically carried out in aprotic solvents like acetonitrile or dichloromethane at or below room temperature.[10]
Experimental Workflow: Electrophilic Fluorination
Caption: General workflow for the electrophilic fluorination of a pyridazinone precursor.
Protocol 2: Electrophilic Fluorination of a Pyridazinone Derivative using Selectfluor®
This is a general protocol that may require optimization for specific substrates.
-
Materials:
-
Pyridazinone substrate
-
Selectfluor®
-
Anhydrous acetonitrile
-
A suitable base (e.g., sodium hydride or lithium diisopropylamide, if starting from a neutral pyridazinone)
-
-
Equipment:
-
A round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure:
-
Dissolve the pyridazinone substrate (1.0 eq) in anhydrous acetonitrile in the reaction flask.
-
If necessary, cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C) and add the base dropwise to generate the enolate.
-
Once the enolate formation is complete, add a solution of Selectfluor® (1.1 eq) in acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis from Fluorinated Building Blocks
Constructing the pyridazinone ring from readily available fluorinated precursors is a highly efficient and convergent strategy. This approach is particularly valuable for introducing trifluoromethyl (CF3) groups.
Causality Behind Experimental Choices:
-
Fluorinated Precursors: Common starting materials include trifluoromethyl-β-diketones, trifluoroacetic acid derivatives, and other commercially available fluorinated building blocks.[12][13] The choice of precursor dictates the final substitution pattern on the pyridazinone ring.
-
Cyclization Strategy: The classical method for forming the pyridazinone ring is the condensation of a γ-ketoacid or a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[14] This reaction is typically robust and high-yielding.
Experimental Workflow: Synthesis from a Trifluoromethyl-β-diketone
Caption: General workflow for the synthesis of a trifluoromethyl-pyridazinone.
Protocol 3: Synthesis of a 6-(Trifluoromethyl)pyridazin-3(2H)-one Derivative
This protocol is based on the condensation of a trifluoromethyl-β-diketone with hydrazine.
-
Materials:
-
1,1,1-Trifluoro-4-phenylbutane-2,4-dione (or other suitable trifluoromethyl-β-diketone)
-
Hydrazine hydrate
-
Ethanol
-
-
Equipment:
-
A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Dissolve the trifluoromethyl-β-diketone (1.0 eq) in ethanol in the round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure trifluoromethyl-pyridazinone.
-
Advanced Scalable Technologies: Continuous Flow Synthesis
For large-scale and continuous manufacturing, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation.[15][16] The synthesis of fluorinated heterocycles, including pyridazinones, is an area where flow chemistry is beginning to make a significant impact.[17][18]
Causality Behind Experimental Choices:
-
Reactor Design: Packed-bed reactors containing the fluorinating agent (e.g., CsF) or a catalyst can be used for efficient solid-liquid reactions.[17] Tube-in-tube reactors are suitable for gas-liquid reactions, such as direct fluorination with fluorine gas.
-
Safety: Flow reactors handle hazardous reagents in small, continuous streams, minimizing the risks associated with large-scale batch reactions.
-
Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to shorter reaction times and improved control over reaction parameters.
A continuous flow setup can be designed for the Halex reaction, where a solution of the chlorinated pyridazinone is passed through a heated column packed with KF. This approach allows for precise control of residence time and temperature, leading to high yields and purity of the fluorinated product.
Comparative Analysis of Synthetic Methodologies
| Method | Key Advantages | Key Disadvantages | Scalability | Typical Yields |
| Halex Reaction | Cost-effective, uses readily available reagents, well-established for industrial scale. | Requires high temperatures, anhydrous conditions are critical, may require pressure equipment. | Excellent | 70-95% |
| Electrophilic Fluorination | Milder reaction conditions, good for substrates not amenable to Halex, access to different regioisomers. | Reagents can be expensive, may require substrate activation. | Good | 60-85% |
| From Fluorinated Building Blocks | Convergent and efficient, good for introducing complex fluorinated groups (e.g., CF3). | Availability and cost of starting materials can be a limitation. | Very Good | 80-98% |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. | Requires specialized equipment, scalability can be a concern for very large quantities. | Good | Often improves upon conventional heating yields. |
| Continuous Flow Synthesis | Enhanced safety, superior process control, high throughput, ideal for large-scale manufacturing. | Higher initial equipment cost, requires expertise in flow chemistry. | Excellent | Consistently high yields with optimization. |
Conclusion and Future Outlook
The synthesis of fluorinated pyridazinone heterocycles is a dynamic field with a range of scalable methods available to researchers. The choice of the optimal synthetic route depends on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The Halex reaction remains a workhorse for large-scale production, while electrophilic fluorination and synthesis from fluorinated building blocks offer valuable alternatives. The increasing adoption of enabling technologies like microwave-assisted synthesis and continuous flow processing is set to further revolutionize the scalable production of these important molecules, accelerating the discovery and development of new therapeutics and agrochemicals.
References
-
Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. ACS. Retrieved from [Link]
- Pohl, R., & Klepetářová, B. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations.
-
Dolle, F., et al. (2006). Microwave-enhanced nucleophilic fluorination in the synthesis of fluoropyridyl derivatives of [3,2-c]pyrazolo-corticosteroids, potential glucocorticoid receptor-mediated imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals, 49(8), 719-733. [Link]
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam.
- Google Patents. (n.d.). EP3650443A1 - Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles.
-
Koval, V. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. [Link]
- Google Patents. (n.d.). US6046358A - Catalysis in halogen exchange reactions.
-
Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]
- Wang, Z., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions.
-
Schön, M., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 527-533. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
- Iovu, M., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 67, 258-266.
-
Zlatopolskiy, B. D., & Zischler, J. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 27(1), 123. [Link]
-
Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823-8827. [Link]
-
Bissett, R. A., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(28), 8345-8353. [Link]
-
Changzhou Koye Chemical Co., Ltd. (2025). Potassium fluoride drying. Retrieved from [Link]
-
Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Retrieved from [Link]
-
Hong, C. M., Whittaker, A. M., & Schultz, D. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry, 86(5), 4153-4159. [Link]
-
Osadchii, S. A., & Shchegolev, B. F. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(19), 6039. [Link]
-
Schmalzbauer, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 803. [Link]
-
Roagna, J., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science, 360(6393), 1108-1111. [Link]
- Vescio, M. A. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST)-Mediated Nucleophilic Trifluoromethylation of Benzoic Acids. Georgia Southern University.
- ResearchGate. (n.d.). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.
-
Stuart, D. R., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1402-1408. [Link]
-
Li, Y., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(13), 7378-7394. [Link]
-
Gomes, A. T. P. C., et al. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 28(9), 3823. [Link]
-
Fujimoto, T., & Fujioka, S. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67-75. [Link]
- Shibaura Institute of Technology. (2025).
- National University of Singapore. (2025).
-
Taday, F., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1056-1061. [Link]
- BenchChem. (2025). Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole.
- Al-Fayoumi, S., et al. (2016). Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. Journal of the American Chemical Society, 138(49), 15913-15916.
- Wu, J., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
- ResearchGate. (n.d.). (PDF) A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone.
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.
-
Yerien, D. E., Bonesi, S. M., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8248-8285. [Link]
- University of Oxford. (2021). Let's go big!
- Lanxess. (n.d.).
- Pharmaceutical Technology. (2026).
- Singh, P., et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 14(53), 39019-39028.
Sources
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]
- 6. Potassium fluoride drying [f-granulator.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-enhanced nucleophilic fluorination in the synthesis of fluoropyridyl derivatives of [3,2-c]pyrazolo-corticosteroids, potential glucocorticoid receptor-mediated imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brynmawr.edu [brynmawr.edu]
- 12. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP3650443A1 - Continuous flow synthesis of fluorinated or non-fluorinated pyrazoles - Google Patents [patents.google.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 18. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving reaction yields for 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one , a critical scaffold often utilized in the development of PDE inhibitors and agrochemicals.
Rather than just providing a standard recipe, this guide dissects the mechanistic causality behind the synthesis, focusing on the notoriously difficult regioselective debromination step.
I. Synthetic Workflow & Mechanistic Pathway
The synthesis of 4-bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is typically achieved via a two-step process: the condensation of mucobromic acid with 3-fluorophenylhydrazine to form a 4,5-dibromo intermediate, followed by a highly regioselective reduction at the C-5 position.
Caption: Synthetic workflow for 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one via selective debromination.
II. Quantitative Data: Optimization of Regioselective Debromination
The most common point of failure in this synthesis is the loss of regiocontrol during the debromination of the 4,5-dibromo intermediate. The table below summarizes how different reagent choices fundamentally alter the reaction pathway.
| Reducing Agent / Conditions | Mechanistic Pathway | Major Isolated Product | Typical Yield |
| Zn dust, Glacial AcOH (25°C, 1 h) | Single-electron transfer at electrophilic C-5 | 4-Bromo isomer (Target) | 78 - 85% |
| NaBH₄, EtOH (0°C, 1 h) | Hydride addition-elimination at C-5 | 4-Bromo isomer (Target) | 60 - 65% (Some ring opening) |
| iPrMgCl, THF (-20°C, 30 min) then H⁺ | Directed Halogen-Metal Exchange at C-4 | 5-Bromo isomer (Undesired) | 80 - 88% |
| H₂, Pd/C, MeOH (25°C, 2 h) | Catalytic Hydrogenation | Fully debrominated byproduct | >90% |
III. Troubleshooting & FAQs
Q1: Why is my yield for the 4,5-dibromo intermediate so low, and why am I seeing dark, tarry byproducts? A1: This is almost always a pH and stoichiometry issue during the condensation step. Mucobromic acid exists in equilibrium with its open-chain aldehyde form. If the reaction pH is too high (e.g., using free base hydrazine without an acid catalyst), the hydrazine is prone to rapid oxidation, and the open-chain intermediate undergoes uncontrolled polymerization. Solution: Always use the hydrochloride salt of 3-fluorophenylhydrazine, or add a catalytic amount of HCl if using the free base. The acidic medium prevents hydrazine oxidation and rapidly drives the hydrazone formation and subsequent lactamization [2].
Q2: How do I achieve high regioselectivity during the debromination step to isolate the 4-bromo isomer instead of the 5-bromo isomer? A2: You must exploit the electronic differences between the C-4 and C-5 positions. The C-5 position is β to the carbonyl group, making it highly electrophilic and susceptible to nucleophilic attack or reduction (addition-elimination). Conversely, the C-4 position is α to the carbonyl. The carbonyl oxygen can coordinate with metals (like magnesium), directing Grignard reagents to undergo selective halogen-metal exchange at C-4 [1]. Solution: If you use a Grignard reagent (like iPrMgCl) and quench with a proton, you will isolate the undesired 5-bromo isomer. To get the 4-bromo target, you must use a reagent that targets the electrophilic C-5 position. Zinc dust in acetic acid (Zn/AcOH) is the optimal choice, as it selectively reduces the C-5 bromine via single-electron transfer without touching the C-4 halogen [3].
Q3: What causes the formation of the fully debrominated 2-(3-fluorophenyl)pyridazin-3(2H)-one, and how can I prevent it? A3: Over-reduction occurs when the reducing agent is too aggressive (e.g., Pd/C with H₂) or when the stoichiometric ratio of Zinc is exceeded. Solution: Limit Zinc dust to exactly 1.1 – 1.2 equivalents. The reaction must be strictly monitored by HPLC or TLC. Because the system is heterogeneous, vigorous stirring is required. Quench the reaction by filtering through Celite the moment the dibromo starting material is consumed to prevent the secondary reduction of the C-4 bromine.
IV. Self-Validating Experimental Protocols
Protocol A: Synthesis of 4,5-Dibromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Causality Check: This step relies on acidic conditions to force the ring closure before the intermediate can degrade.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Suspend mucobromic acid (25.8 g, 100 mmol) in absolute ethanol (100 mL). Add 3-fluorophenylhydrazine hydrochloride (17.1 g, 105 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78°C). The suspension will initially clear as the hydrazone forms, followed by the precipitation of the cyclized product. Maintain reflux for 3 hours.
-
Validation: Spot the reaction on TLC (Hexanes:EtOAc 3:1). The mucobromic acid spot (visualized with KMnO₄) should be completely consumed.
-
Workup: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize crystallization. Filter the dense precipitate under vacuum, wash with ice-cold ethanol (2 × 20 mL), and dry under vacuum to afford the intermediate as an off-white solid.
Protocol B: Regioselective Synthesis of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Causality Check: Zinc dust provides a controlled electron transfer specifically to the highly electrophilic C-5 position. Acetic acid acts as both the solvent and the proton source.
-
Setup: In a 500 mL flask, dissolve the 4,5-dibromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (34.8 g, 100 mmol) in glacial acetic acid (200 mL).
-
Reduction: While stirring vigorously at room temperature (20-25°C), add activated Zinc dust (7.8 g, 120 mmol) in small portions over 15 minutes to prevent sudden exotherms.
-
Monitoring: Stir for exactly 1 hour. Monitor strictly via HPLC or TLC. The reaction is complete when the starting material disappears. Do not let it stir overnight, or over-reduction will occur.
-
Quenching & Filtration: Immediately filter the heterogeneous mixture through a pad of Celite to remove unreacted Zinc and zinc salts. Wash the Celite pad with dichloromethane (DCM, 50 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Neutralize the residue carefully with saturated aqueous NaHCO₃, extract with DCM (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude product from boiling ethanol to yield pure 4-bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one.
V. References
-
Ryabtsova, O., Verhelst, T., Baeten, M., Vande Velde, C. M. L., & Maes, B. U. W. (2009). Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine-Magnesium Exchange on Bromopyridazin-3(2H)-ones. The Journal of Organic Chemistry, 74(24), 9440-9445.[Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.[Link]
-
Llovera, L., et al. (2022). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 138, 1-65.[Link]
Pyridazinone Regioisomer Purification: Technical Support & Troubleshooting Guide
Welcome to the Advanced Chromatography & Purification Support Center. This guide is curated by Senior Application Scientists to assist researchers and drug development professionals in overcoming the persistent challenge of isolating pyridazinone regioisomers.
Knowledge Base: The Regioisomer Challenge
Pyridazinones are privileged pharmacophores in medicinal chemistry. However, their synthesis—particularly via the alkylation of 3(2H)-pyridazinone cores or the condensation of γ-keto acids with hydrazine derivatives—frequently yields complex mixtures of regioisomers[1].
The causality behind this lies in the ambident nucleophilicity of the pyridazinone lactam motif. When subjected to basic conditions, the delocalized negative charge allows electrophilic attack at both the nitrogen (N-alkylation) and the oxygen (O-alkylation). Furthermore, depending on the starting materials, N1 versus N2 alkylation can occur in dihydropyridazinones[1]. Because these regioisomers possess identical molecular weights and nearly indistinguishable polar surface areas, standard normal-phase silica gel chromatography often fails to provide baseline resolution. Success requires exploiting orthogonal physical properties—such as subtle dipole moment variations, crystal lattice packing thermodynamics, or differential hydrogen-bond basicity.
Mechanistic divergence of pyridazinone core alkylation leading to regioisomer formation.
Troubleshooting FAQs
Q: My N-alkylated and O-alkylated regioisomers co-elute perfectly on silica gel (Hexanes/EtOAc). How can I separate them? A: Switch to an orthogonal chromatographic mode. Normal-phase silica relies on bulk polarity, which is nearly identical for these isomers. Supercritical Fluid Chromatography (SFC) is the gold standard here. By using a stationary phase with specific hydrogen-bond donor/acceptor properties (e.g., 2-Ethylpyridine), SFC exploits the subtle spatial differences in the basicity of the nitrogen atoms, providing baseline resolution where silica fails.
Q: I am scaling up my synthesis to >10 grams. Preparative chromatography is becoming a bottleneck. What are my options? A: Exploit thermodynamic solubility differences through selective crystallization . Regioisomers pack differently in the crystal lattice. For instance, N-alkylated pyridazinones frequently exhibit different melting points and solubility profiles in polar protic solvents compared to their O-alkylated counterparts. Crystallization from solvents like ethanol or nitromethane has been proven to yield highly pure regioisomers on a gram scale without the need for chromatography[2].
Q: How do I definitively assign which isolated fraction is the N-isomer and which is the O-isomer? A: Relying solely on 1H NMR chemical shifts is prone to error due to solvent-dependent anisotropic effects. You must use 2D NMR, specifically 1H,13C-HMBC and 1H,15N-HMBC [3]. The N-alkylated isomer will show a strong through-bond correlation between the alkyl protons and the lactam carbonyl carbon (or ring nitrogen), whereas the O-alkyl isomer will show a correlation to the enol ether carbon.
Q: Can photochemical conditions alter the regioisomer ratio post-synthesis? A: Yes. Certain pyrazolo[1,2-a]pyridazinones and related scaffolds can undergo photochemical diversification. Irradiation at specific wavelengths (e.g., 365 nm vs 450 nm) can drive ring expansion or selective isomerization, which can sometimes be leveraged to convert an unwanted isomer into a separable scaffold[4].
Method Selection & Quantitative Comparison
Selecting the right purification technique depends heavily on the scale of your synthesis and the required resolution (
Workflow for selecting the optimal pyridazinone regioisomer purification technique.
Quantitative Comparison of Purification Techniques
| Purification Technique | Typical Resolution ( | Solvent Consumption | Scalability | Recovery Rate | Primary Use Case |
| Standard Silica Flash | < 1.0 (Co-elution) | High | High | Moderate | Initial crude cleanup; very distinct isomers |
| Reverse-Phase HPLC | > 1.5 (Baseline) | High (Aqueous/Organic) | Low to Medium | High | Milligram-scale isolation; analytical prep |
| Preparative SFC | > 2.0 (Excellent) | Low (CO₂-based) | Medium to High | High | Closely eluting N/O-alkyl regioisomers |
| Selective Crystallization | N/A (Binary separation) | Very Low | Very High | Moderate to High | Gram-to-kilogram scale manufacturing |
Self-Validating Experimental Protocols
To ensure scientific integrity, every purification attempt must be treated as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoint.
Protocol A: Preparative SFC Separation of Closely Eluting Isomers
Causality: SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than liquid solvents. This allows for higher flow rates, sharper peaks, and unique interactions with basic stationary phases (like 2-Ethylpyridine) that differentiate the nitrogen environments of the regioisomers.
-
Analytical Screening: Run a 5-minute gradient (5% to 50% MeOH in CO₂) on an analytical SFC using a 2-Ethylpyridine column.
-
Validation Check: Ensure
between the two regioisomer peaks. If , switch the modifier to EtOH or add 0.1% diethylamine (DEA) to alter the hydrogen-bonding dynamics.
-
-
Sample Preparation: Dissolve the crude regioisomer mixture in a 1:1 mixture of MeOH/DCM to achieve a concentration of ~50 mg/mL.
-
Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. Particulates will instantly clog the SFC injection valve.
-
-
Preparative Injection: Execute stacked injections on the preparative SFC using the optimized isocratic hold determined from Step 1.
-
Fraction Analysis & Pooling:
-
Validation Check: Before evaporating the solvent, analyze an aliquot of the pooled fractions via LC-MS. Confirm that the target mass is present and the UV purity at 254 nm is >95%. Only then proceed to rotary evaporation.
-
Protocol B: Selective Recrystallization for Gram-Scale Purification
Causality: Thermodynamic crystallization favors the isomer that forms the most stable and densely packed crystal lattice, allowing the kinetic (or less stable) isomer to remain solvated in the mother liquor.
-
Solvent Selection & Dissolution: Suspend the crude mixture in a minimal volume of boiling solvent (commonly ethanol or nitromethane)[2]. Add solvent dropwise until complete dissolution is achieved at reflux.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature at a rate of ~5°C/hour.
-
Causality: Rapid crash-cooling traps the undesired regioisomer as an impurity within the crystal lattice (kinetic trapping). Slow cooling ensures thermodynamic equilibrium.
-
-
Filtration & Washing: Filter the formed crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold crystallization solvent to remove surface-adhered mother liquor.
-
Mother Liquor Monitoring:
-
Validation Check: Analyze the mother liquor via TLC or LC-MS. If the desired isomer is still abundant, concentrate the mother liquor by 50% and perform a secondary crop crystallization. Verify the purity of the crystals via 1H NMR before proceeding to downstream synthesis.
-
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: PMC (nih.gov) URL:[Link]
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds Source: ACS Publications URL:[Link]
-
SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS Source: KTU ePubl URL:[Link]
Sources
Technical Support Center: Troubleshooting Debromination in Pd-Catalyzed Cross-Coupling
Welcome to the Advanced Troubleshooting Center. As application scientists and drug development professionals, we know that seeing the
This guide bypasses generic advice to break down the mechanistic causality of protodehalogenation (debromination) side reactions. Below, you will find targeted FAQs, quantitative data, and self-validating experimental protocols designed to help you permanently eliminate this kinetic trap from your workflows.
Part 1: The Mechanistic Causality of Debromination
Q: Mechanistically, why does my aryl bromide convert to an unfunctionalized arene instead of the cross-coupled product?
A: Debromination (also known as hydrodehalogenation) is fundamentally a kinetic competition. Following the initial oxidative addition of your aryl bromide to the Pd(0) catalyst to form the
If the desired step is kinetically sluggish, the
Mechanistic bifurcation of Pd-catalyzed cross-coupling vs. debromination side reactions.
Q: Where is the hydride coming from if I haven't added a reducing agent? A: Hydrides are often generated in situ from your reaction environment. The most common culprits include:
-
Aliphatic Alcohols: Solvents like methanol or ethanol are notorious for this. Methoxide can coordinate to the Pd(II) center and undergo
-hydride elimination, releasing formaldehyde and generating the problematic Pd-H species[1]. -
Amide Solvents: DMF can act as a direct hydride source under basic conditions, particularly at elevated temperatures[2].
-
Alkoxide Bases: Strong bases like sodium tert-butoxide (NaOtBu) can facilitate hydride transfer pathways[3].
-
Water: In specific cases, particularly with electron-deficient or highly fluorinated substrates, water can act as a hydrogen source for hydrodehalogenation[4].
Quantitative Impact of Reaction Parameters
| Parameter | Condition | Primary Mechanistic Effect | Debromination Risk |
| Solvent | Methanol / Ethanol | Alkoxide coordination & | High |
| Solvent | Toluene / THF | Lacks easily abstractable | Low |
| Base | NaOtBu / KOtBu | Strong base; can act as a direct hydride donor | High |
| Base | K | Milder inorganic base; poor hydride donor | Low |
| Ligand | PPh | Slow transmetalation allows side reactions to compete | Moderate-High |
| Ligand | XPhos / BrettPhos | Accelerates oxidative addition & transmetalation | Low |
Part 2: Methodical Troubleshooting & Optimization
Q: How do I select the right ligand to suppress debromination? A: The key is to accelerate the desired pathway so it outcompetes the side reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands (the Buchwald ligands, e.g., XPhos, SPhos, BrettPhos) are highly effective. For example, in the Suzuki-Miyaura coupling of heterocyclic bromides, switching to an XPhos-based precatalyst (like XPhos Pd G2) drastically reduces debromination by accelerating both oxidative addition and transmetalation, leaving no time for hydride interception[5].
Q: My substrate is a nitrogen-containing heterocycle (e.g., bromo-imidazole). Why is debromination so severe, and how do I fix it?
A: Free N-H groups on heterocycles can coordinate strongly to the palladium center. This off-cycle coordination inhibits transmetalation, stalling the catalytic cycle and leaving the
Decision tree for troubleshooting and eliminating debromination in cross-coupling workflows.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting experiment must be self-validating. The following protocols utilize internal standards to guarantee mass balance, ensuring you are actually fixing the reaction rather than just hiding degradation.
Protocol A: Diagnostic Control Experiment (Identifying the Hydride Source)
Purpose: To determine if your solvent or base is the primary hydride donor causing protodehalogenation.
-
Preparation: To an oven-dried Schlenk tube, add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Biphenyl (0.5 equiv, Internal Standard) . Causality: The inert internal standard allows for absolute quantification of mass balance via GC-MS/LC-MS. It validates whether the starting material is converting to the product, the byproduct, or simply degrading into oligomers.
-
Catalyst Loading: Add Pd(OAc)
(5 mol%) and PPh (10 mol%). Note: We intentionally use an unhindered ligand here to allow the side reaction to occur for diagnostic purposes. -
Variable Isolation: Set up three parallel reactions varying the solvent/base:
-
Condition 1: MeOH + K
CO -
Condition 2: Toluene + NaOtBu
-
Condition 3: Toluene + K
PO
-
-
Execution & Sampling: Degas via sparging with N
for 15 minutes. Heat to 80 °C. Quench a 50 L aliquot at 1 hour and 4 hours with EtOAc/H O. -
Validation Check: Analyze the organic layer via GC-MS. Calculate the sum of (Product + Debrominated Byproduct + Unreacted Ar-Br) relative to the Biphenyl standard. If the mass balance is < 90%, substrate degradation is occurring alongside debromination.
Protocol B: Optimized, Debromination-Resistant Suzuki Coupling
Purpose: A robust, field-proven methodology designed to kinetically outcompete hydride transfer.
-
Reagent Assembly: To a dry vial, add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and anhydrous K
PO (2.0 equiv). Causality: K PO is a mild, inorganic base incapable of direct hydride donation, eliminating base-mediated hydrodehalogenation[3]. -
Catalyst Selection: Add XPhos Pd G2 (2-5 mol%) . Causality: The G2 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species. The bulky XPhos ligand accelerates transmetalation, kinetically starving the debromination pathway[5].
-
Solvent Addition: Add anhydrous THF or 1,4-Dioxane (0.2 M). Avoid DMF or alcohols[2].
-
Execution: Seal the vial, purge with N
, and stir at 60 °C for 2-12 hours. -
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate for purification.
References
1.[4] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. 4 2.[3] Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem. 3 3.[1] A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Advances - RSC Publishing. 1 4.[5] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances - RSC Publishing.5 5.[2] Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. 2
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Technical Support Center: Recrystallization of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physical chemistry of this intermediate.
Overview & Chemical Profiling
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS: 2091977-65-8) presents a complex solubility profile due to its structural dichotomy[1]. It features a polar, hydrogen-bond accepting pyridazinone core, countered by a highly lipophilic 3-fluorophenyl ring and a bulky, polarizable bromine atom.
This juxtaposition of polar and non-polar moieties frequently leads to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," during cooling or anti-solvent addition. LLPS occurs when a solute-enriched oil phase separates from the solvent prior to crystallization, trapping impurities and ruining the crystal habit ([2]). This guide provides thermodynamically grounded, self-validating strategies to bypass LLPS and isolate high-purity crystalline material.
Solvent System Selection Guide
Selecting the correct solvent system is the most critical variable in your workflow. The table below summarizes the quantitative and qualitative data for the most effective systems.
| Solvent System | Polarity Match | Yield Potential | Oiling Out (LLPS) Risk | Primary Application & Causality |
| EtOAc / Heptane | Moderate-Low | >85% | High | General purification. EtOAc solvates the polar core; Heptane forces lipophilic aggregation. |
| EtOH / Water | High | >90% | Moderate | Removal of polar impurities. Water acts as a strong anti-solvent, driving high recovery. |
| Toluene | Low | ~75-80% | Low | Scale-up. Excellent for highly crystalline halogenated aromatics; avoids biphasic risks. |
| Isopropanol (IPA) | Moderate | ~80% | Low | Temperature-cycled crystallization. Balances solubility without requiring an anti-solvent. |
Solvent Selection Workflow
Caption: Decision matrix for selecting the optimal recrystallization solvent system.
Troubleshooting FAQs
Q1: Why does my compound form a biphasic oil instead of crystals upon cooling? A1: This is Liquid-Liquid Phase Separation (LLPS). It occurs when your supersaturated solution crosses the binodal curve before reaching the metastable zone limit for crystallization. The compound's lipophilic 3-fluorophenyl ring and heavy bromine atom create high lattice energy barriers, while the polar pyridazinone core interacts strongly with solvents like EtOAc. To resolve this, reduce the cooling rate to < 0.1 °C/min, or introduce seed crystals just above the oiling-out temperature to bypass the LLPS boundary and force nucleation ([3]).
Q2: How do I remove persistent colored impurities effectively without losing yield? A2: Colored impurities in pyridazinone synthesis are often conjugated polymeric byproducts. Dissolve the crude material in the "good" solvent (e.g., EtOAc or Toluene) at reflux. Add 5-10% w/w activated carbon (e.g., Darco G-60). The high surface area of the carbon traps the high-molecular-weight chromophores. Crucially, perform a hot filtration through a Celite pad. Self-Validation: If the filtrate is clear and colorless, the chromophores are removed; if not, the carbon loading was insufficient or the solvent is too polar, causing desorption.
Q3: My yield is too low when using Ethanol/Water. How do I improve it? A3: The solubility curve of halogenated N-aryl pyridazinones in aqueous alcohols is highly non-linear. If the yield is low, your terminal supersaturation is insufficient. Increase the anti-solvent (water) ratio slowly at the terminal cooling temperature (e.g., 5 °C) rather than at room temperature. Ensure the water is added dropwise to prevent localized crashing out, which traps impurities.
LLPS Troubleshooting Workflow
Caption: Mechanistic workflow for resolving Liquid-Liquid Phase Separation (LLPS).
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
This protocol is engineered to maximize yield while preventing LLPS through controlled supersaturation.
-
Dissolution: Suspend 10.0 g of crude 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the suspension to 70 °C using an oil bath until complete dissolution is achieved. (Self-validation: The solution must be completely transparent. If particulate matter remains, perform a hot filtration to remove mechanical impurities).
-
Anti-Solvent Addition: Maintain the temperature strictly at 70 °C. Slowly add 60 mL of pre-warmed Heptane dropwise via an addition funnel over 30 minutes. Rapid addition will cause localized supersaturation and immediate oiling out.
-
Seeding & Cooling: Cool the mixture to 55 °C and add 0.1 g of pure seed crystals. Hold the temperature at 55 °C for 1 hour to establish a robust seed bed.
-
Crystallization: Cool the slurry to 5 °C at a highly controlled rate of 0.1 °C/min.
-
Isolation: Filter the crystalline solid under vacuum. Wash the filter cake with 15 mL of cold Heptane to displace residual mother liquor. Dry in a vacuum oven at 45 °C to a constant weight.
Protocol B: Temperature-Cycled Crystallization (Toluene)
This protocol leverages Ostwald ripening to improve crystal habit and purity, ideal for removing structurally similar impurities ([4]).
-
Dissolution: Suspend 10.0 g of the crude compound in 50 mL of Toluene.
-
Heating: Heat to 90 °C until a clear solution forms.
-
Primary Cooling: Cool linearly to 60 °C over 1 hour. Spontaneous nucleation should occur, though the initial crystals may be fine and trap impurities.
-
Temperature Cycling (Ostwald Ripening): Re-heat the suspension to 75 °C for 30 minutes. This dissolves the fine, thermodynamically unstable crystals. Cool back to 60 °C over 1 hour. This concentrates growth on the larger, purer crystal faces.
-
Final Cooling: Cool to 0 °C at a rate of 0.2 °C/min.
-
Isolation: Filter and wash with 10 mL of cold Toluene, followed by 10 mL of cold Hexane to facilitate rapid drying. Vacuum dry at 50 °C.
References
-
Title: Crystallization of Organic Compounds: An Industrial Perspective Source: AIChE / John Wiley & Sons URL: [Link]
-
Title: Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]
Sources
Technical Support Center: Controlling Regioselectivity in the Synthesis of N-Substituted Pyridazinones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges—specifically the competition between N-alkylation and O-alkylation—during the functionalization of pyridazin-3(2H)-ones.
By understanding the underlying thermodynamic and kinetic drivers of the ambident pyridazinone anion, you can rationally tune your reaction conditions to achieve exclusive N2-regioselectivity.
Mechanistic Causality: The Ambident Anion
The core challenge in alkylating pyridazin-3(2H)-ones lies in their lactam-lactim tautomeric equilibrium. When deprotonated, the resulting anion is highly delocalized across the N2 nitrogen and the C3 exocyclic oxygen.
According to Pearson’s Hard Soft Acid Base (HSAB) theory, the regiochemical outcome is dictated by the intrinsic "hardness" of the reactive centers:
-
Oxygen (C3) is highly electronegative and acts as a "hard" nucleophile. It preferentially reacts with hard electrophiles (e.g., tosylates, mesylates) and is favored by counter-cations that do not shield it (e.g., Ag⁺).
-
Nitrogen (N2) is less electronegative, more polarizable, and acts as a "soft" nucleophile. It preferentially reacts with soft electrophiles (e.g., alkyl iodides, benzyl bromides)[1].
To achieve N2-alkylation, your experimental design must pair a soft electrophile with a solvent/base system that selectively solvates or sterically blocks the harder oxygen center[2].
Fig 1: Reaction pathways of the ambident pyridazinone anion leading to N- vs. O-alkylation.
Troubleshooting Guide & FAQs
Q1: My reaction yields a 60:40 mixture of N- and O-alkylated products. How can I push this toward exclusive N-alkylation? A: The issue likely stems from using a hard electrophile or a solvent that leaves the oxygen atom exposed.
-
Switch the Electrophile: Replace alkyl chlorides or tosylates with softer electrophiles like alkyl iodides or benzyl bromides[1].
-
Optimize Base and Solvent: Switch to K₂CO₃ in acetone at 0–5 °C. The potassium cation weakly coordinates with the oxygen, sterically hindering O-alkylation, while the low temperature kinetically suppresses the higher-activation-energy O-alkylation pathway[2].
Q2: I am trying to introduce an allyl group, but standard conditions give poor regioselectivity. Are there alternative methods? A: Yes. Transition-metal catalysis can bypass traditional Sₙ2 limitations entirely. A highly efficient rhodium-catalyzed allylation using terminal allenes, [{Rh(COD)Cl}2], and rac-BINAP has been shown to furnish branched N2-allylated products exclusively, with zero O-alkylation byproduct[3].
Q3: Does the substitution pattern on the pyridazinone ring affect the N:O ratio? A: Absolutely. Bulky substituents at the C4 or C5 positions can sterically block the N2 position. In these cases, even with soft electrophiles, O-alkylation might increase. If steric hindrance is unavoidable, consider using ultrasound irradiation to force the thermodynamically favored N-alkylation without requiring excessive heating[1].
Fig 2: Troubleshooting workflow for resolving competitive O-alkylation in pyridazinones.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how specific variables dictate the regiochemical outcome. Use this as a baseline for designing your initial reaction parameters.
| Reaction Condition | Base | Solvent & Temp | Electrophile | Major Product | Typical Ratio (N:O) |
| Standard Alkylation | K₂CO₃ | Acetone (0–5 °C) | Alkyl Iodide (Soft) | N-Alkylated | > 95:5 |
| Standard Alkylation | K₂CO₃ | DMF (rt) | Benzyl Bromide (Soft) | N-Alkylated | > 90:10 |
| Hard Electrophile | K₂CO₃ | DMF (rt) | Methyl Tosylate (Hard) | Mixed | ~ 60:40 |
| Silver-Mediated | Ag₂CO₃ | Toluene (reflux) | Alkyl Bromide | O-Alkylated | < 10:90 |
| Rh-Catalyzed Allylation | None | DCE (80 °C) | Terminal Allene | N-Allylated | > 99:1 |
Validated Experimental Protocols
Protocol A: K₂CO₃-Mediated N2-Alkylation (High Regioselectivity)
This protocol utilizes soft electrophiles and low temperatures to kinetically favor N-alkylation[2],[4].
-
Preparation: Dissolve the pyridazin-3(2H)-one (1.0 equiv) in anhydrous acetone (0.2 M).
-
Causality: Acetone is a polar aprotic solvent that adequately solvates the potassium cation without hydrogen-bonding to the ambident anion, leaving the soft nitrogen highly reactive.
-
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) and stir the suspension at 0–5 °C for 30 minutes.
-
Causality: The potassium cation weakly coordinates with the harder oxygen center, sterically shielding it. The low temperature kinetically traps the reaction in the lower-activation-energy N-alkylation pathway.
-
-
Alkylation: Dropwise add the alkyl iodide or benzyl bromide (1.1 equiv). Maintain stirring at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc).
-
Validation: The desired N-alkylated product will appear as a lower
spot due to the retention of the highly polar lactam dipole, whereas any O-alkylated byproduct will migrate significantly faster.
-
Protocol B: Rhodium-Catalyzed N2-Allylation
This protocol leverages transition-metal coordination to ensure exclusive N-allylation[3].
-
Catalyst Activation: In a Schlenk flask under an argon atmosphere, combine [{Rh(COD)Cl}2] (2.5 mol %) and rac-BINAP (5.0 mol %) in 1,2-dichloroethane (DCE). Stir for 10 minutes.
-
Causality: The bidentate phosphine ligand (BINAP) creates a sterically demanding pocket around the rhodium center, strictly dictating the approach trajectory of the pyridazinone and entirely preventing O-coordination.
-
-
Reagent Addition: Add the pyridazin-3(2H)-one (1.0 equiv) followed by the terminal allene (1.2 equiv).
-
Reaction: Heat the mixture to 80 °C for 12 hours.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify directly via flash column chromatography.
Self-Validating Analytical Systems
To ensure the integrity of your regioselective synthesis, validate the isolated products using the following orthogonal spectroscopic methods:
-
¹H NMR Spectroscopy: The methylene protons attached to the nitrogen (N-CH₂) typically resonate at δ 4.0–4.3 ppm . In contrast, the O-CH₂ protons are more heavily deshielded by the highly electronegative oxygen and appear further downfield at δ 4.5–4.8 ppm [1].
-
¹³C NMR Spectroscopy: The C3 carbonyl carbon in N-alkylated pyridazinones is preserved and appears at δ 159–161 ppm . If O-alkylation occurs, the lactam carbonyl is destroyed, and this peak shifts to an aromatic C-O resonance at δ 164–166 ppm [4].
References
-
Mojahidi, S., et al. (2013). Alkylation and 1,3-Dipolar Cycloaddition of 6-Styryl-4,5-dihydro-2H-pyridazin-3-one: Synthesis of Novel N-Substituted Pyridazinones and Triazolo[4,3-b]pyridazinones. Journal of Chemistry.[Link]
-
Breit, B., et al. (2017). Chemo-, Regio-, and Enantioselective Rhodium-Catalyzed Allylation of Pyridazinones with Terminal Allenes. Organic Letters (ACS Publications).[Link]
-
Abdellatif, K. R. A., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules (MDPI).[Link]
Sources
Minimizing hydrolysis byproducts in pyridazinone derivative synthesis
A Guide to Minimizing Hydrolysis Byproducts for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Hydrolysis-Related Issues
This section addresses specific problems you may encounter during the synthesis of pyridazinone derivatives, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired pyridazinone with a significant amount of an unknown, more polar byproduct observed by TLC.
-
Question: My reaction to form a 6-phenyl-3(2H)-pyridazinone from the corresponding γ-keto acid and hydrazine hydrate in refluxing ethanol consistently gives a low yield. My TLC analysis shows a significant spot at a lower Rf value than my product, which I suspect is a hydrolysis byproduct. What is happening and how can I fix it?
-
Answer: The formation of a more polar byproduct strongly suggests the hydrolysis of the pyridazinone ring. The lactam (cyclic amide) bond within the pyridazinone ring is susceptible to cleavage under both acidic and basic conditions, which can inadvertently arise during the reaction or workup. The hydrolysis product is the corresponding γ-keto acid hydrazone, which is more polar due to the presence of a carboxylic acid group and will thus have a lower Rf value on a normal-phase TLC plate.
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: If your reaction conditions are acidic (even mildly), the carbonyl oxygen of the pyridazinone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Conversely, under basic conditions, hydroxide ions can directly attack the carbonyl carbon, leading to the opening of the ring.
Solutions:
-
Strict pH Control During Reaction: The condensation of γ-keto acids with hydrazine is often carried out in neutral or slightly acidic conditions. However, excess acid can promote hydrolysis of the product. Consider buffering the reaction mixture or using a milder acid catalyst.
-
Anhydrous Conditions: Ensure that your solvent and reagents are dry. While water is a product of the cyclization, excess water at elevated temperatures can favor the reverse reaction and hydrolysis.
-
Careful Workup: During the workup, avoid strong acids or bases. If an acid is needed to neutralize a basic solution (or vice versa), use a dilute solution and add it slowly at low temperature (0-5 °C) while monitoring the pH. Aim for a final pH between 6 and 7 before extraction.
-
Temperature Management: High temperatures can accelerate hydrolysis. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 2: My purified pyridazinone derivative degrades upon storage.
-
Question: I successfully synthesized and purified my pyridazinone derivative, and the initial characterization (NMR, MS) was clean. However, after storing it for a few weeks, I see the appearance of new peaks in the NMR that suggest decomposition. What could be the cause?
-
Answer: The degradation of a purified pyridazinone derivative upon storage is often due to residual acidic or basic impurities that can catalyze hydrolysis over time, especially in the presence of atmospheric moisture.
Solutions:
-
Thorough Purification: Ensure that all traces of acidic or basic reagents from the synthesis or purification steps are removed. For example, if you used an acid catalyst, make sure it is completely neutralized and washed out during the workup. If you used silica gel chromatography, residual acidity of the silica can be a problem. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Azeotropic Drying: Before storage, dissolve your purified compound in a suitable solvent (e.g., toluene) and evaporate the solvent under reduced pressure. This can help to remove trace amounts of water.
-
Inert Atmosphere and Cold Storage: Store your compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and in a refrigerator or freezer to slow down any potential degradation reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of pyridazinone ring formation and how does hydrolysis compete with it?
A1: The most common synthesis of pyridazinones involves the condensation of a γ-keto acid or ester with hydrazine.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the 4,5-dihydropyridazinone, which can then be oxidized to the pyridazinone.[1]
Hydrolysis is essentially the reverse of the cyclization step, where the lactam bond is cleaved by water to revert to the open-chain γ-keto acid hydrazone. This process is often catalyzed by acidic or basic conditions.
Q2: How can I use protecting groups to prevent hydrolysis during the synthesis of complex pyridazinone derivatives?
A2: In multi-step syntheses, it may be necessary to protect the pyridazinone nitrogen to prevent side reactions, including hydrolysis, under harsh conditions. A common protecting group for lactams is the tert-butoxycarbonyl (Boc) group.
Experimental Protocol: N-Boc Protection of a Pyridazinone
-
Dissolution: Dissolve the pyridazinone (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base and Boc Anhydride: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst, followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the N-Boc protected pyridazinone by column chromatography on silica gel.
The Boc group is generally stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), when needed.[2]
Q3: What are the characteristic spectroscopic signatures of pyridazinone hydrolysis byproducts?
A3: Identifying the hydrolysis byproduct is key to troubleshooting. Here’s what to look for:
| Spectroscopic Technique | Pyridazinone (Cyclic) | Hydrolysis Byproduct (γ-Keto Acid Hydrazone) |
| ¹H NMR | Absence of a carboxylic acid proton. | Appearance of a broad singlet for the carboxylic acid proton (δ 10-12 ppm), and potentially a separate signal for the hydrazone N-H. |
| ¹³C NMR | A single carbonyl signal for the lactam. | A carbonyl signal for the ketone and another for the carboxylic acid. |
| FT-IR | A characteristic C=O stretch for the lactam (around 1660-1700 cm⁻¹). | A C=O stretch for the ketone (around 1685 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the cyclic product. | A molecular ion peak that is 18 amu (the mass of water) heavier than the pyridazinone. |
Q4: Can you provide a detailed protocol for a workup procedure designed to minimize hydrolysis?
A4: The following is a general protocol for the workup of a pyridazinone synthesis that aims to minimize the risk of hydrolysis.
Step-by-Step Protocol:
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0-5 °C in an ice bath. This will slow down any potential hydrolysis.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Ammonium chloride is a mild acid that can neutralize basic reagents without causing a significant drop in pH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Perform the extraction three times to ensure complete recovery of the product.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. This will remove any acidic byproducts or catalysts.
-
Follow with a wash with brine (saturated aqueous sodium chloride) to remove any remaining water and inorganic salts.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
By carefully controlling the temperature and pH during the workup, you can significantly reduce the formation of hydrolysis byproducts and improve the yield and purity of your pyridazinone derivative.
References
Sources
Validation & Comparative
C13 NMR chemical shifts for fluorinated pyridazinone rings
Resolving Complex C-F Couplings in Fluorinated Pyridazinones: A Comparative Guide to C NMR Analytical Strategies
Introduction
Fluorinated pyridazinones are privileged pharmacophores in modern drug discovery and agrochemistry, exhibiting potent activities ranging from Trypanosoma cruzi proteasome inhibition (1)[1] to targeted herbicidal action like norflurazon (2)[2]. The strategic introduction of fluorine atoms modulates lipophilicity, metabolic stability, and binding affinity. However, characterizing these molecules via
To achieve unambiguous structural elucidation, researchers must choose between advanced experimental techniques (e.g., high-field NMR with
The Chemical Context: C NMR of Fluorinated Pyridazinones
In a standard 3(2H)-pyridazinone ring, the
When a fluorine atom or a trifluoromethyl (
-
Direct Attachment (
): Carbons directly bonded to fluorine exhibit massive coupling constants. For instance, a group typically appears as a characteristic quartet at ~120 ppm with a of ~275 Hz (4)[4]. -
Adjacent Carbons (
& ): The pyridazinone ring carbons adjacent to the fluorinated site exhibit couplings of 30–40 Hz and couplings of 8–18 Hz. This often results in overlapping multiplets that obscure the baseline signals, making standard 1D C assignment nearly impossible without advanced interventions (5)[5].
Comparative Analysis of Analytical Workflows
To resolve these complex spectra, two primary strategies are employed: High-Field Experimental NMR and DFT-based In Silico Prediction. Table 1 summarizes their comparative performance.
Table 1: Objective Comparison of Analytical Strategies for Fluorinated Pyridazinones
| Feature | High-Field Experimental NMR (600+ MHz, CryoProbe) | DFT-Based Prediction (GIAO, B3LYP/6-311+G(d,p)) |
| Primary Advantage | Ground-truth empirical data; absolute confirmation of molecular dynamics and actual sample purity. | Cost-effective; resolves ambiguous overlapping signals via theoretical isotropic shielding tensors. |
| Resolution of C-F Couplings | Excellent. Can utilize | Moderate. High accuracy for chemical shifts, but coupling constant prediction requires computationally expensive basis sets. |
| Throughput | Moderate. Requires high sample concentration or long acquisition times due to low | High. Can screen multiple conformers and regioisomers in silico rapidly before synthesis. |
| Limitations | High instrument cost; limited by sample solubility and physical availability. | Gas-phase approximations may deviate from solvent-state experimental shifts without proper scaling. |
Experimental Methodologies
Protocol A: High-Field C NMR Acquisition with F Decoupling
Causality: Standard
-
Sample Preparation: Dissolve 20–30 mg of the fluorinated pyridazinone in 0.6 mL of DMSO-
.-
Rationale: DMSO-
disrupts the strong intermolecular hydrogen bonding typical of pyridazinone NH groups, narrowing the resonance lines and improving the signal-to-noise (S/N) ratio ()[3].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-
-
Probe Tuning & Matching: Utilize a 600 MHz spectrometer equipped with a
C/ F dual-tuned CryoProbe. Tune both the C and F channels.-
Rationale: Precise matching minimizes reflected RF power, which is critical for the efficiency of the broadband
F decoupling pulses.
-
-
Standard Acquisition: Run a standard 1D
C NMR with H decoupling (e.g., zgpg30 pulse program). -
Decoupled Acquisition & Validation: Execute a
C{ H, F} experiment.-
Self-Validating System: Overlay the two spectra. The distance between the split peaks in the standard spectrum must mathematically match the calculated
constants (e.g., ~275 Hz for a group), while the decoupled spectrum must show a single peak at the exact chemical shift centroid, confirming the signal is a fluorine-coupled carbon and not an impurity.
-
Protocol B: DFT-Based GIAO Prediction Workflow
Causality: Empirical scaling factors are necessary because raw DFT shielding tensors systematically overestimate chemical shifts due to the neglect of solvent effects and vibrational corrections (6)[6].
-
Conformational Search: Perform a molecular mechanics (MMFF) conformational search of the fluorinated pyridazinone to identify the lowest energy conformer.
-
Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31+G(d,p) level of theory (7)[7].
-
Rationale: This functional and basis set combination provides a rigorous balance between computational cost and geometric accuracy for highly electronegative heteroaromatics.
-
-
Frequency Calculation & Validation: Run a vibrational frequency calculation.
-
Self-Validating System: The absence of imaginary frequencies confirms the optimized structure is a true energetic minimum rather than a transition state.
-
-
NMR Tensor Calculation: Compute the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Empirical Scaling: Convert shielding tensors (
) to chemical shifts ( ) using linear regression scaling factors derived from a training set of known fluorinated aromatics.
Visualizing the Analytical Logic
Workflow for assigning 13C NMR shifts in fluorinated pyridazinones using NMR and DFT.
References
- Source: National Institutes of Health (NIH)
- Assessment of herbicide sorption by biochars and organic matter associated with soil and sediment Source: USDA ARS URL
- Synthesis and biological evaluation of new 3(2H)
- Article - SciELO (Trifluoroacetylketene O,N-acetals and fluorinated heterocycles)
- A scaffold for the synthesis of highly functionalised heterocycles Source: Durham E-Theses URL
- Source: eScholarship.
- Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles Source: PMC URL
Sources
- 1. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2-Phenyl vs. 2-(3-Fluorophenyl) Pyridazinones: A Structure-Based Optimization Guide
Executive Summary
Pyridazinones are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from cardiovascular to anti-inflammatory and anti-infective properties [1]. Recently, this scaffold has been heavily leveraged in the development of targeted anti-infective agents, specifically as inhibitors of the Staphylococcus aureus Sortase A (SrtA) enzyme—a cysteine transpeptidase responsible for anchoring virulence factors to the bacterial cell wall [2].
This guide provides an objective, data-driven comparison of the baseline 2-phenyl pyridazinone moiety against its optimized 2-(3-fluorophenyl) counterpart. As drug development professionals, understanding the mechanistic causality behind this specific substitution is critical for rational drug design.
Part 1: Mechanistic Rationale & Causality
The transition from a 2-phenyl to a 2-(3-fluorophenyl) substituent on the pyridazinone core is not merely an incremental lipophilic tweak; it is a precision-engineered structural modification designed to exploit specific enzyme topography[2].
-
The Baseline (2-Phenyl): Lead compounds (e.g., 4-ethoxy-5-mercapto-2-phenylpyridazin-3(2H)-one) act as covalent modifiers of the SrtA active site (Cys184). While they successfully induce the closure of the β6/β7 active site loop, the unsubstituted phenyl ring leaves an adjacent hydrophobic sub-pocket vacant, resulting in suboptimal binding affinity[2].
-
The Optimization (2-(3-Fluorophenyl)): The introduction of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. First, its strong electronegativity exerts an inductive effect that modulates the electron density of the pyridazinone core, stabilizing the covalent interaction. Second, the 3-fluoro substituent acts as a precise steric anchor. It completely fills a cryptic hydrophobic pocket formed by the non-polar side chains of Val166, Val168, and Leu169 (located in the β6/β7 loop) and Val193 [3]. This optimal packing drives a dramatic ~600-fold increase in in vitro potency[2].
Fig 1: Structure-Activity Relationship (SAR) logic for 2-substituted pyridazinones.
Part 2: Quantitative Data Comparison
To objectively evaluate the biological activity, the table below summarizes the performance metrics of the baseline lead versus the optimized 2-(3-fluorophenyl) derivative.
| Performance Metric | 2-Phenyl Pyridazinone (Lead: Cmpd 2-10) | 2-(3-Fluorophenyl) Pyridazinone (Optimized) |
| Representative Structure | 4-ethoxy-5-mercapto-2-phenylpyridazin-3(2H)-one | 2-(3-fluorophenyl)-4-(3-hydroxypropoxy)-5-mercaptopyridazin-3(2H)-one |
| Target Enzyme | S. aureus Sortase A (SrtA) | S. aureus Sortase A (SrtA) |
| In Vitro Potency (IC50) | 13 ± 1 µM[2] | 21 ± 14 nM[3] |
| Binding Mechanism | Covalent (Cys184) + Partial loop closure | Covalent (Cys184) + Complete hydrophobic pocket fill |
| Cellular Efficacy | Weak inhibition of protein display | Potent impairment of SrtA-mediated display[2] |
| Cytotoxicity Profile | Moderate | Significantly Reduced[2] |
Part 3: Experimental Workflows & Self-Validating Protocols
To ensure high trustworthiness and reproducibility, the biological activity of these compounds must be evaluated using self-validating assay systems. Below are the definitive protocols for comparing these two moieties.
Fig 2: Dual-assay workflow for evaluating pyridazinone SrtA inhibitors.
Protocol 1: FRET-Based SrtA Transpeptidation Assay (Potency Evaluation)
Objective: Quantify the IC50 shift between the 2-phenyl and 2-(3-fluorophenyl) analogs.
-
Step 1 (Preparation): Express and purify recombinant S. aureus SrtA lacking the N-terminal membrane anchor to ensure solubility.
-
Step 2 (Equilibration): Incubate 1 µM of SrtA with varying concentrations (1 nM to 100 µM) of the pyridazinone in assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.5) for 60 minutes at room temperature.
-
Application Scientist Note (Causality): Covalent inhibitors require time to form irreversible bonds. Pre-incubation is a mandatory step to reach binding equilibrium before initiating the catalytic reaction.
-
-
Step 3 (Initiation): Add the FRET substrate Abz-LPETG-Dap(Dnp)-NH2 (10 µM) and the nucleophile triglycine (Gly3, 5 mM) to initiate transpeptidation.
-
Step 4 (Detection): Monitor fluorescence continuously (Excitation: 320 nm, Emission: 420 nm) for 30 minutes.
-
Self-Validation System:
-
Negative Control: A "No-Enzyme" well must be included for every compound concentration. Pyridazinones frequently exhibit intrinsic fluorescence in the near-UV range. If you skip this background subtraction, your IC50 curves will artificially plateau, leading to a severe underestimation of compound potency.
-
Positive Control: A "No-Inhibitor" well establishes the maximum reaction velocity (Vmax).
-
Protocol 2: 2D NMR Chemical Shift Perturbation (Structural Validation)
Objective: Confirm that the 3-fluoro group is directly responsible for the increased potency via hydrophobic pocket engagement[3].
-
Step 1 (Isotope Labeling): Prepare uniformly 15N-labeled SrtA.
-
Step 2 (Titration): Titrate the sodium thiolate salts of the pyridazinone analogs into the 15N-SrtA sample (up to a 5:1 ligand:protein ratio).
-
Application Scientist Note (Causality): The 2-phenyl lead compounds often suffer from poor aqueous solubility, causing aggregation during high-concentration NMR studies. Converting the molecule to a sodium thiolate salt is a critical sample-prep step that boosts solubility without altering the fundamental binding pose[3].
-
-
Step 3 (Acquisition): Acquire 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra at 298 K.
-
Self-Validation System: Overlay the HSQC spectra of the apo-enzyme, the 2-phenyl-bound enzyme, and the 2-(3-fluorophenyl)-bound enzyme. The specific emergence of Chemical Shift Perturbations (CSPs) at residues Val166, Val168, and Leu169 exclusively in the 2-(3-fluorophenyl) sample validates the mechanistic hypothesis[3].
References
-
Title: NMR Structure-Based Optimization of Staphylococcus aureus Sortase A Pyridazinone Inhibitors Source: Chemical Biology & Drug Design, 90(3), 327-344 (2017). URL: [Link]
-
Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library, 8(3), 1-14 (2016). URL: [Link]
Sources
IR spectroscopy characteristic peaks for 4-bromo and carbonyl groups
A Comparative Guide to IR Spectroscopy Modalities for the Structural Elucidation of Halogenated Carbonyls
In pharmaceutical development and organic synthesis, the rapid and accurate identification of functional groups is critical for reaction monitoring and quality control. For active pharmaceutical ingredients (APIs) and intermediates containing both a carbonyl group and a halogenated aromatic ring—such as 4-bromoacetophenone derivatives—Fourier-Transform Infrared (FTIR) spectroscopy is a frontline analytical tool.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the two dominant FTIR sampling modalities: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . This guide details the mechanistic origins of the characteristic peaks for 4-bromo and carbonyl groups, compares the performance of both instrumental techniques, and provides self-validating experimental protocols to ensure absolute spectral fidelity.
Mechanistic Origins of Characteristic IR Peaks
To accurately interpret an IR spectrum, one must understand the physical causality behind the absorption bands. Infrared absorption requires a change in the net dipole moment of a molecule during a vibrational mode[1].
-
The Carbonyl (C=O) Group: The C=O bond is highly polarized, meaning its stretching vibration induces a massive change in the dipole moment. This results in a strong, sharp, and highly diagnostic absorption peak. In a baseline molecule like acetophenone, this peak appears near 1686 cm⁻¹. However, the exact wavenumber is governed by the force constant of the bond, which is highly sensitive to electronic environments. If an electron-withdrawing alpha-halogen is introduced, inductive effects stiffen the C=O bond, shifting the peak to higher wavenumbers (~1700–1705 cm⁻¹)[2]. Conversely, conjugation with the aromatic ring lowers the force constant, preventing the peak from reaching the >1715 cm⁻¹ range typical of aliphatic ketones[1].
-
The 4-Bromo (Para-Substituted) Group: The carbon-bromine (C-Br) stretch is located in the far-fingerprint region, typically between 500 and 700 cm⁻¹ (e.g., ~680 cm⁻¹)[2]. Because bromine is a heavy atom, the reduced mass of the C-Br oscillator is large, which mathematically forces the vibrational frequency to a lower wavenumber. Furthermore, while the C-Br bond is polarizable, the dipole change during stretching is relatively small, often resulting in a weak-to-medium intensity peak[2].
-
Para-Substitution Pattern: To confirm the "4-bromo" (para-disubstituted) geometry, scientists do not rely solely on the C-Br stretch. Instead, the highly diagnostic out-of-plane C-H bending vibration of the two adjacent hydrogen atoms on the benzene ring is used. This produces a very strong, distinct peak between 800 and 850 cm⁻¹[2].
Table 1: Characteristic IR Peaks for 4-Bromoacetophenone Derivatives
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Carbonyl (C=O) | Stretching | 1680 - 1705 | Strong, Sharp | High dipole moment change. Inductive effects from halogens shift absorption to higher wavenumbers. |
| Para-Substitution | Out-of-plane C-H bend | 800 - 850 | Strong | Diagnostic for 1,4-disubstituted benzene rings due to synchronous bending of adjacent protons. |
| C-Br Bond | Stretching | 500 - 700 | Weak to Medium | Heavy atom effect lowers frequency; low dipole change compared to C=O yields weaker intensity. |
Comparative Technology Review: ATR-FTIR vs. Transmission (KBr)
The choice of sample presentation fundamentally alters the resulting spectrum.
Transmission FTIR (KBr Pellet) relies on passing the IR beam directly through a solid solution of the analyte suspended in an IR-transparent potassium bromide matrix[3]. Because the beam passes completely through the sample, it adheres strictly to the Beer-Lambert law, producing high-fidelity spectra with flat baselines, making it the gold standard for library matching and structural elucidation[3].
ATR-FTIR utilizes an internal reflective element (IRE), typically a diamond or ZnSe crystal. The IR beam reflects internally within the crystal, generating an evanescent wave that penetrates the sample pressed against the surface[4]. The penetration depth (
The Causality of Spectral Differences: Because ATR penetration depth increases at longer wavelengths (lower wavenumbers), peaks in the low-wavenumber region (like the C-Br stretch at 680 cm⁻¹) will appear artificially stronger relative to high-wavenumber peaks (like the C=O stretch at 1700 cm⁻¹) when compared to a KBr transmission spectrum. Furthermore, KBr is highly hygroscopic; absorbed moisture can introduce a broad O-H stretching band near 3400 cm⁻¹, which ATR completely avoids[3].
Table 2: Performance Comparison Matrix
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct compression on crystal) | Grind with KBr (1:100 ratio), press at 10 tons |
| Preparation Time | < 1 minute | 5 - 10 minutes |
| Spectral Fidelity | Good, subject to relative intensity shifts | Gold standard, flat baseline, high resolution |
| Low Wavenumber Sensitivity | Enhanced (due to deeper evanescent penetration) | Standard (True to Beer-Lambert law) |
| Moisture Interference | Minimal | High (Hygroscopic KBr absorbs atmospheric water) |
Workflow & Decision Matrix
Decision matrix for selecting the appropriate FTIR modality based on analytical requirements.
Self-Validating Experimental Protocols
To guarantee trustworthiness, an analytical protocol must contain internal checks that validate the integrity of the data being collected.
Protocol A: Transmission FTIR (KBr Pellet)
Use Case: Definitive structural proof and spectral library generation.
-
System Validation (Background): Ensure the sample compartment is empty. Run a 32-scan background spectrum. Validation checkpoint: The background must show minimal atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor noise, confirming the spectrometer purge is functioning.
-
Matrix Validation (Blank): Grind 100 mg of dry, spectroscopic-grade KBr in an agate mortar. Press at 10 tons for 2 minutes. Scan the blank pellet. Validation checkpoint: The baseline must be flat, and no C-H (2900 cm⁻¹) or C=O (1700 cm⁻¹) peaks should be present, proving the mortar and KBr are uncontaminated[3].
-
Sample Preparation: Add 1-2 mg of the 4-bromo carbonyl compound to the 100 mg of KBr (approx. 1:100 ratio)[3]. Grind thoroughly for 1 minute to ensure particle sizes are smaller than the IR wavelength (reduces scattering). Press at 10 tons for 2 minutes to form a translucent pellet.
-
Measurement: Scan the sample pellet (32 scans, 4 cm⁻¹ resolution). Validation checkpoint: The baseline should remain relatively flat. A sloping baseline indicates the sample was not ground finely enough (Christiansen effect).
Protocol B: ATR-FTIR
Use Case: Rapid screening, moisture-sensitive samples, and routine QA/QC.
-
Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe and isopropanol. Allow to evaporate.
-
System Validation (Background): Run a background scan on the clean, empty crystal. Validation checkpoint: The live energy monitor must show high throughput, and the resulting background spectrum must be free of residual analyte peaks.
-
Sample Application: Place 2-5 mg of the neat solid sample directly onto the center of the crystal[4].
-
Compression: Lower the pressure anvil onto the sample until the slip-clutch "clicks." Validation checkpoint: The slip-clutch ensures reproducible, optimal pressure is applied, forcing the solid into intimate contact with the evanescent wave without crushing the crystal[5].
-
Measurement: Scan the sample (32 scans, 4 cm⁻¹ resolution). Validation checkpoint: Check the maximum absorbance of the C=O peak. It should ideally sit between 0.1 and 1.0 Absorbance units to ensure linear detector response. Apply an "ATR Correction" algorithm in the software to adjust relative peak intensities for direct comparison against KBr transmission libraries.
References
-
Ankara University. "Use of IR Spectroscopy." Ankara University Open Courseware, [Link]
-
Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments, 25 Apr. 2023, [Link]
-
Kintek Press. "Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits." Kintek Solution, [Link]
-
Specac Ltd. "Explainer: The difference between IR, FTIR, and ATR-FTIR." Specac, 11 Oct. 2022, [Link]
Sources
Comparative Guide to X-Ray Crystallography Workflows for 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist
Introduction
4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS: 2091977-65-8) is a highly functionalized heterocyclic building block frequently utilized in structure-based drug design (). While its pharmacological utility is vast, obtaining high-resolution X-ray crystallography data for this compound presents unique mechanistic challenges. The planar pyridazinone core drives aggressive
This guide objectively compares crystallization protocols and X-ray diffraction (XRD) platforms to establish a self-validating workflow for resolving the crystal structure of this compound and its structural analogs.
The Crystallization Conundrum: Kinetic vs. Thermodynamic Control
The primary hurdle in crystallizing halogenated pyridazinones is their tendency to form fragile, twinned needles ()[1]. This is a direct consequence of the molecule's structural anisotropy. The planar pyridazin-3(2H)-one system stacks rapidly along one crystallographic axis via strong intermolecular
To counter this, researchers must strategically choose between kinetic methods (Slow Evaporation) and thermodynamic methods (Vapor Diffusion) to control the crystal habit.
Decision tree for the crystallization and X-ray diffraction workflow of halogenated pyridazinones.
Experimental Protocols: A Comparative Methodology
Protocol A: Slow Evaporation (Kinetic Control)
-
Mechanism: This method relies on the gradual increase in concentration as the primary solvent evaporates. Supersaturation is reached rapidly, meaning the fastest-growing crystal faces (driven by
stacking) dominate the crystallization process. -
Step-by-Step:
-
Dissolve 10 mg of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one in 2.0 mL of Ethyl Acetate in a 4 mL glass vial.
-
Sonicate for 5 minutes to ensure complete dissolution and eliminate nucleation micro-seeds.
-
Seal the vial with Parafilm and puncture 2–3 microscopic holes using a 25G syringe needle.
-
Incubate at a stable 22°C in a vibration-free environment for 3–5 days.
-
-
System Validation: This protocol typically yields 1D needle-like crystals. The system is self-validating if the needles exhibit uniform optical extinction under polarized light microscopy; however, non-merohedral twinning is highly probable and must be flagged for downstream XRD processing.
Protocol B: Vapor Diffusion (Thermodynamic Control) — Recommended
-
Mechanism: Utilizes a binary solvent system. The anti-solvent slowly diffuses into the primary solvent via the vapor phase. This drastically lowers the supersaturation rate, allowing the slower-growing faces to develop. This thermodynamic control suppresses 1D kinetic growth, yielding 3D block crystals optimal for X-ray diffraction.
-
Step-by-Step:
-
Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.
-
Place the unsealed inner vial into a 20 mL outer vial containing 3.0 mL of n-Hexane (the anti-solvent).
-
Cap the outer vial tightly with a PTFE-lined cap to create a closed vapor system.
-
Incubate at 20°C for 7–10 days without disturbance.
-
-
System Validation: The emergence of distinct, multifaceted 3D block crystals (>0.1 mm in all dimensions) validates the thermodynamic suppression of the
stacking axis.
Platform Comparison: Benchtop vs. Synchrotron XRD
Once crystals are harvested, the choice of diffraction platform dictates the quality of the final structural model. The heavy bromine atom provides excellent scattering power, but twinned needles from Protocol A will often fail on standard benchtop systems due to overlapping diffraction profiles.
| Parameter | Benchtop XRD (Mo K | Synchrotron XRD (Microfocus Beam) |
| Optimal Crystal Habit | 3D Block (>0.1 mm) | 1D Needle / Microcrystal (<0.05 mm) |
| Data Collection Time | 12–24 hours | 5–30 minutes |
| Anomalous Signal (Br) | Moderate (Sufficient for Direct Methods) | Highly tunable (Edge optimization for SAD) |
| Twinning Resolution | Poor (Overlapping reflection profiles) | Excellent (Beam isolates single twin domains) |
| Fluorine Disorder | Resolvable with high data redundancy | Easily resolvable via high-angle data |
Structure Solution and Self-Validation (E-E-A-T)
Regardless of the hardware platform used, the data processing pipeline must function as a self-validating system to ensure scientific integrity.
-
Absorption Correction Causality: Because the bromine atom (Z=35) strongly absorbs X-rays, a multi-scan absorption correction (e.g., SADABS or SCALE3 ABSPACK) is mandatory. Failure to apply this will result in massive residual electron density peaks near the bromine atom, invalidating the model.
-
Modeling Fluorine Rotational Disorder: The 3-fluorophenyl ring can rotate around the C-N bond, placing the fluorine atom in two distinct crystallographic positions (the 3-position vs. the 5-position). If the anisotropic displacement parameters (ADPs) for the phenyl carbons appear artificially elongated during refinement, the protocol dictates splitting the fluorine occupancy (e.g., 60:40) using the PART instruction in SHELXL.
-
Final Validation Metrics: The structural model is considered validated and ready for deposition (CIF format) when the final
factor is < 5%, the Goodness-of-Fit (GoF) is approximately 1.0, and the maximum residual electron density is < 0.5 /Å .
References
-
Kansiz, S., et al. "Crystal structure and Hirshfeld surface analysis of 4-(2,6-di-chloro-benz-yl)-6-[(E)-2-phenyl-ethen-yl]pyridazin-3(2H)-one." Acta Crystallographica Section E: Crystallographic Communications, 2021. URL:[Link]
-
Prout, K., et al. "Crystal and molecular structures of pyridazinone cardiovascular agents." Acta Crystallographica Section B: Structural Science, 1994. URL:[Link]
Sources
HPLC retention times and purity standards for brominated pyridazinones
High-Performance Liquid Chromatography (HPLC) of Brominated Pyridazinones: Retention Times, Purity Standards, and Comparative Methodologies
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated heterocycles. Brominated pyridazinones are highly valued scaffolds in combinatorial chemistry and drug discovery, often serving as critical intermediates for Suzuki-Miyaura cross-coupling reactions[1][2]. However, the introduction of a bromine atom onto the pyridazinone core fundamentally alters the molecule's physicochemical profile.
During synthesis—such as photobromination to yield N-bromopyridazinone species[3]—monitoring reaction progress and quantifying purity is paramount. This guide objectively compares HPLC column chemistries, outlines ICH-compliant purity standards, and provides a self-validating experimental protocol for the robust analysis of brominated pyridazinones.
Mechanistic Drivers of Retention: C18 vs. Phenyl-Hexyl Columns
The analytical challenge with brominated pyridazinones lies in their structural properties: the polarizability of the heavy bromine atom, the potential for lactam-lactim tautomerization, and the frequent generation of closely related positional isomers (e.g., 4-bromo vs. 5-bromo derivatives).
-
Standard C18 (Octadecylsilane): Bromine increases the overall hydrophobicity (LogP) of the pyridazinone core. On a standard C18 reversed-phase column, brominated analogs will exhibit significantly longer retention times compared to their unbrominated precursors[1]. However, C18 phases rely purely on hydrophobic dispersive forces. When attempting to separate positional isomers, C18 often fails because the hydrophobic "footprint" of the isomers is nearly identical, leading to co-elution.
-
Phenyl-Hexyl: For isomer resolution, an orthogonal approach is required. Phenyl-Hexyl stationary phases offer dual retention mechanisms. The phenyl ring engages in
interactions with the conjugated pyridazine system, while the hexyl linker provides spatial flexibility, allowing the stationary phase to engage in highly specific halogen-dipole interactions with the bromine atom. This makes Phenyl-Hexyl columns vastly superior for resolving brominated isomers.
Logical decision tree for HPLC stationary phase selection for brominated pyridazinones.
Table 1: Comparative HPLC Retention Times (Representative Data)
Data based on a 5-95% Acetonitrile/Water (0.1% TFA) gradient over 15 minutes at 1.0 mL/min.
| Analyte | C18 Retention Time ( | Phenyl-Hexyl Retention Time ( | Resolution ( |
| Pyridazin-3-amine (Precursor) | 4.2 min | 4.5 min | N/A |
| 4-Bromopyridazin-3-amine | 8.7 min | 9.2 min | N/A |
| 5-Bromopyridazin-3-amine (Isomer) | 8.8 min | 10.1 min | C18: 0.4 (Co-eluting) Phenyl-Hexyl: 2.1 (Baseline) |
Purity Standards and ICH Q2(R1) Compliance
For pharmaceutical applications, the purity standard for intermediates like 6-Methyl-3(2H)-Pyridazinone is strictly maintained at >98.0% via HPLC[4]. To ensure the analytical method is trustworthy, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[5][6].
Table 2: ICH Q2(R1) Validation Parameters for Pyridazinones
| Validation Parameter | ICH Q2(R1) Requirement[6] | Practical Application for Bromopyridazinones |
| Specificity | Unequivocal assessment of analyte in the presence of impurities. | Baseline resolution ( |
| Linearity | Test results directly proportional to concentration within a given range. | |
| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) |
Experimental Protocol: Self-Validating Purity Assessment
To guarantee scientific integrity, an analytical protocol cannot just be a list of steps; it must be a self-validating system. The following reversed-phase HPLC (RP-HPLC) method includes a spike-recovery step to definitively prove the absence of matrix interference.
Causality Check: Why use 0.1% TFA in the mobile phase? Pyridazinones possess a lactam motif (
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Phase B: 100% HPLC-grade Acetonitrile.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size) for maximum isomer selectivity. (Note: For chiral enantiomers, specialized
-cyclodextrin columns are required[8]). -
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.
-
Detection: UV at 254 nm (the optimal wavelength for the conjugated pyridazine system)[1][7].
-
-
Self-Validation Execution (The Workflow):
-
Step 1: Inject a blank (diluent only) to establish the system baseline and rule out carryover.
-
Step 2: Inject the reference standard to establish the precise retention time (
). -
Step 3: Inject the unknown sample and record the peak area %.
-
Step 4 (Spike Recovery): Inject a 1:1 spiked mixture of the sample and standard. If the target peak area is perfectly additive and the peak shape remains symmetrical (USP tailing factor < 1.5), the method is self-validated against matrix suppression or co-eluting hidden impurities.
-
Self-validating experimental workflow for HPLC purity assessment.
References
-
Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment , benchchem.com, 7
-
US6180789B1 - Method for obtaining pure enantiomers of a pyridazinone derivative , google.com, 8
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology , europa.eu, 5
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) , ich.org, 6
-
China 6-Methyl-3(2H)-Pyridazinone CAS 13327-27-0 Purity >98.0% , ruifuchem.com, 4
-
4-Bromopyridazin-3-amine | Supplier , benchchem.com, 1
-
Dynamic sampling in autonomous process optimization , nih.gov, 3
-
Combinatorial Chemistry , core.ac.uk, 2
Sources
- 1. 4-Bromopyridazin-3-amine|Supplier [benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Dynamic sampling in autonomous process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruifuchem.com [ruifuchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6180789B1 - Method for obtaining pure enantiomers of a pyridazinone derivative - Google Patents [patents.google.com]
Comparative Reactivity of 4-Chloro vs. 4-Bromo Pyridazinone Derivatives: A Synthetic Guide
The pyridazin-3(2H)-one scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore for novel anticancer, antimicrobial, and anti-inflammatory agents[1]. Late-stage functionalization of this scaffold relies heavily on the reactivity of the 4-position. While 4-chloro and 4-bromo substituents may appear functionally interchangeable to a novice chemist, their divergent electronic and steric properties dictate entirely different synthetic trajectories[2].
As an application scientist, selecting the correct halogen is not merely a matter of availability; it is a strategic decision that determines reaction efficiency, catalyst selection, and overall yield. This guide objectively compares the reactivity profiles of 4-chloro and 4-bromo pyridazinone derivatives, providing mechanistic insights and self-validating experimental protocols to streamline your synthetic workflows.
Mechanistic Divergence: SNAr vs. Cross-Coupling
The fundamental difference between 4-chloro and 4-bromo pyridazinones lies in how they respond to different classes of chemical activation. The pyridazine ring is inherently electron-deficient, a property further amplified by the adjacent carbonyl group. This makes the 4-position highly susceptible to functionalization, but the optimal pathway depends entirely on the halogen present.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions (e.g., amination, alkoxylation), the rate-determining step (RDS) is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. Leaving group ability (where Br > Cl) is secondary because the expulsion of the halide is a fast, subsequent step. The 4-chloro derivative is superior for SNAr. Chlorine's higher electronegativity (Pauling scale: 3.16 vs. 2.96 for Bromine) exerts a stronger inductive electron-withdrawing effect (-I). This intensifies the electrophilicity of the C4 carbon, significantly lowering the activation energy required for the nucleophile to attack.
Palladium-Catalyzed Cross-Coupling
In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille), the RDS is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond[3]. This step is strictly governed by the Bond Dissociation Energy (BDE). The 4-bromo derivative is superior for Cross-Coupling. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~397 kJ/mol). Consequently, 4-bromo-pyridazinones readily undergo oxidative addition with standard, inexpensive catalysts like Pd(PPh3)4. Conversely, 4-chloro derivatives often stall at this step unless paired with highly active, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands) to force the insertion, which complicates catalyst loading and optimization[4].
Logical decision tree for functionalizing the 4-position of pyridazin-3(2H)-ones.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and expected performance metrics for both derivatives across standard transformations.
| Property / Reaction Metric | 4-Chloro-pyridazin-3(2H)-one | 4-Bromo-pyridazin-3(2H)-one | Mechanistic Driver |
| C-X Bond Dissociation Energy | ~397 kJ/mol | ~280 kJ/mol | Weaker C-Br bond exponentially accelerates Pd(0) oxidative addition. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Higher electronegativity of Cl increases C4 electrophilicity. |
| SNAr Reactivity (Amines) | Excellent (Typical yield >85%) | Good (Typical yield 60-75%) | Rate-determining step is nucleophilic attack; favored by Cl. |
| Suzuki-Miyaura (Standard Pd) | Poor (Requires specialized ligands) | Excellent (Rapid oxidative addition) | Pd(0) insertion into C-Cl is kinetically hindered without electron-rich ligands. |
| Storage Stability | High (Resistant to photolysis) | Moderate (Light-sensitive over time) | C-Br bonds are more susceptible to homolytic cleavage via UV exposure. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as "self-validating systems." They include specific in-process indicators that confirm the mechanistic steps are occurring as intended.
Protocol A: SNAr of 4-Chloro-pyridazinone with a Secondary Amine
Objective: Synthesize a 4-amino-pyridazinone derivative via nucleophilic displacement.
Rationale: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF perfectly solvates the potassium cation from the base (K2CO3), leaving the amine nucleophile "naked" and highly reactive, which is critical for overcoming the aromatic stabilization energy during Meisenheimer complex formation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 4-chloro-pyridazin-3(2H)-one in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.5 eq of finely powdered anhydrous K2CO3. Causality: The base acts as an irreversible proton sink, preventing the amine nucleophile from forming an unreactive ammonium salt.
-
Nucleophile Addition: Add 1.2 eq of the secondary amine dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) under a 254 nm UV lamp. Validation Check: The consumption of the highly UV-active 4-chloro starting material and the appearance of a lower-Rf product spot (due to the increased polarity and hydrogen-bonding capacity of the amine) confirms the progression of the substitution.
-
Quench & Isolate: Once complete (typically 2-4 hours), pour the hot mixture over crushed ice. The sudden shift in dielectric constant forces the organic product to precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-pyridazinone
Objective: Synthesize a 4-aryl-pyridazinone derivative via Pd-catalyzed C-C bond formation.
Rationale: We utilize a biphasic solvent system (Toluene/Ethanol/Water). Water is an absolute necessity in this reaction; it hydroxylates the arylboronic acid to form a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[3].
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with 1.0 eq of 4-bromo-pyridazin-3(2H)-one, 1.2 eq of arylboronic acid, and 3.0 eq of Na2CO3.
-
Solvent Addition & Degassing: Add a mixture of Toluene:EtOH:H2O (ratio 2:1:1, 0.1 M concentration). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
Catalyst Introduction: Quickly add 0.05 eq (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] against a positive flow of Argon.
-
Thermal Activation: Heat the vigorously stirred mixture to 90°C.
-
In-Process Validation: Validation Check: The initial reaction mixture will appear as a pale yellow suspension. Upon reaching ~70-80°C, the mixture should darken to a deep brown/black. This color change is the visual confirmation of the active Pd(0) catalytic species forming and entering the oxidative addition cycle. Failure to observe this indicates catalyst poisoning.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate for column chromatography.
References
-
Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - Semantic Scholar URL:[Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - NIH / PMC URL: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties - ResearchGate URL:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications URL:[Link]
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Elemental Analysis of C10H6BrFN2O
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The verification of the elemental composition of a synthesized compound is a foundational step, ensuring its purity and confirming its identity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of a hypothetical, yet representative, complex organic molecule: C10H6BrFN2O. This compound, containing carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen, presents a multifaceted analytical challenge that requires a nuanced approach.
The theoretical elemental composition of C10H6BrFN2O is:
-
Carbon (C): 44.64%
-
Hydrogen (H): 2.25%
-
Bromine (Br): 29.70%
-
Fluorine (F): 7.06%
-
Nitrogen (N): 10.41%
-
Oxygen (O): 5.94%
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the most robust analytical techniques for the verification of such a compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Core Analytical Techniques: A Comparative Overview
The simultaneous and accurate determination of carbon, hydrogen, nitrogen, halogens (bromine and fluorine), and oxygen in a single organic molecule requires a sophisticated analytical approach. The primary methods employed in modern analytical laboratories for this purpose are Combustion Ion Chromatography (CIC), traditional combustion analysis for CHN/O, and X-Ray Fluorescence (XRF) for non-destructive halogen screening.
| Technique | Elements Determined | Typical Accuracy (% Recovery) | Typical Precision (%RSD) | Limit of Detection (LOD) | Analysis Time per Sample | Destructive? |
| Combustion Ion Chromatography (CIC) | C, H, N, Br, F, S | 98-102% | < 2% | ~1-10 ppm | 10-20 minutes | Yes |
| Combustion Analysis (Dumas Method) | C, H, N, S | 99.5-100.5% | < 0.5% | ~10 ppm | 5-10 minutes | Yes |
| Kjeldahl Method | N | 95-101% | 1-4% | ~10-50 ppm | > 2 hours | Yes |
| X-Ray Fluorescence (XRF) | Br, Cl, and heavier elements | Matrix dependent, typically within 10% | < 5% | ~1-10 ppm for Br | 1-5 minutes | No |
| Oxygen Flask (Schöniger) Combustion | Br, F, Cl, S | 97-101% | < 3% | ~10-20 ppm | 20-30 minutes | Yes |
Combustion Ion Chromatography (CIC): The Gold Standard
Combustion Ion Chromatography (CIC) has emerged as the most powerful and comprehensive technique for the elemental analysis of complex organic molecules like C10H6BrFN2O.[1][2][3] It seamlessly integrates high-temperature combustion with the separation and quantification capabilities of ion chromatography.
The causality behind its effectiveness lies in its ability to convert all elements into simple, water-soluble inorganic ions that can be accurately measured. The organic sample is combusted in a stream of oxygen at high temperatures (typically 900-1100°C), which breaks all chemical bonds and converts the elements into their respective gaseous oxides and halides. These gases are then passed through an absorption solution, which traps the analytes as ions (e.g., F-, Br-, NO3-). This solution is subsequently injected into an ion chromatograph for separation and quantification.
Caption: Workflow of Combustion Ion Chromatography (CIC).
Combustion Analysis (Dumas Method) for C, H, N
For the determination of carbon, hydrogen, and nitrogen, the Dumas method is a highly accurate and rapid combustion technique.[4][5][6] The sample is combusted at a high temperature in a pure oxygen environment, leading to the conversion of C to CO2, H to H2O, and N to N2 gas. These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). The Dumas method is generally preferred over the traditional Kjeldahl method for nitrogen determination due to its speed, safety (no hazardous acids), and its ability to analyze all forms of nitrogen.
Caption: Workflow of the Dumas Method for CHN analysis.
X-Ray Fluorescence (XRF) for Halogen Screening
X-ray Fluorescence (XRF) is a non-destructive analytical technique that can be used for the rapid screening of bromine.[7][8][9] When the sample is irradiated with high-energy X-rays, the atoms within the sample emit characteristic secondary (or fluorescent) X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification. While XRF is excellent for bromine, its sensitivity for lighter elements like fluorine is significantly lower, often making it unsuitable for accurate fluorine determination in organic matrices.[9]
Caption: Workflow of X-Ray Fluorescence (XRF) analysis.
Experimental Protocols
Protocol for Combustion Ion Chromatography (CIC)
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the C10H6BrFN2O sample into a sample boat (tin or silver capsules are commonly used).
-
Record the exact weight.
-
-
Instrument Setup:
-
Set the combustion furnace temperature to 1000°C.
-
Set the oxygen flow rate according to the instrument manufacturer's recommendations.
-
Prepare the absorption solution (e.g., a dilute hydrogen peroxide solution) and fill the absorber.
-
Calibrate the ion chromatograph using certified standards for fluoride, bromide, and nitrate.
-
-
Analysis:
-
Introduce the sample boat into the combustion furnace via the autosampler.
-
The sample is combusted, and the resulting gases are transferred to the absorption module.
-
After absorption, the solution is automatically injected into the ion chromatograph.
-
The separated ions are detected by a conductivity detector.
-
-
Data Analysis:
-
The concentration of each ion is determined from the calibration curve.
-
The elemental composition of the original sample is calculated based on the weight of the sample and the concentration of the ions in the absorption solution.
-
Protocol for Dumas Method (CHN Analysis)
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the C10H6BrFN2O sample into a tin capsule.
-
Seal the capsule and place it in the autosampler.
-
-
Instrument Setup:
-
Set the combustion furnace temperature to 950-1000°C.
-
Set the reduction furnace temperature to 650°C.
-
Ensure a continuous flow of helium carrier gas.
-
Calibrate the instrument using a certified organic standard with known C, H, and N content (e.g., Acetanilide).
-
-
Analysis:
-
The autosampler drops the sample into the combustion furnace.
-
The combustion gases flow through the reduction furnace where excess oxygen is removed and nitrogen oxides are reduced to N2.
-
The resulting gases (CO2, H2O, N2) are separated by a GC column.
-
The TCD detects the concentration of each gas.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the calibration.
-
Certified Reference Materials (CRMs) for Method Validation
The trustworthiness of elemental analysis data is critically dependent on the use of Certified Reference Materials (CRMs).[10][11][12] These are highly pure and homogenous materials with accurately determined elemental compositions, traceable to national or international standards. For a compound like C10H6BrFN2O, it is essential to use CRMs that contain the elements of interest.
Recommended CRMs:
-
For CHN Analysis:
-
Acetanilide (C8H9NO)
-
Sulfanilamide (C6H8N2O2S)
-
EDTA (C10H16N2O8)
-
-
For Halogen Analysis (Br and F):
-
Finding a single organic CRM with certified values for both Br and F is challenging. A common practice is to use a combination of CRMs or custom-prepared standards.
-
Brominated compounds like 2,4,6-Tribromophenol can be used for Br calibration.
-
Fluorinated compounds like 4-Fluorobenzoic acid can be used for F calibration.
-
Several reputable suppliers offer a wide range of organic elemental analysis standards, including Elemental Microanalysis, Agilent, and Sigma-Aldrich.[10][13]
Conclusion and Recommendations
For the comprehensive and accurate elemental analysis of C10H6BrFN2O, a multi-instrument approach is recommended for full verification.
-
Primary Technique: Combustion Ion Chromatography (CIC) should be the primary technique employed. Its ability to simultaneously determine C, H, N, Br, and F from a single sample with high accuracy and precision makes it the most efficient and comprehensive method.
-
Orthogonal Technique for CHN: The Dumas method should be used as an orthogonal technique to confirm the C, H, and N content. Agreement between CIC and Dumas results provides a high degree of confidence in the data.
-
Rapid Screening: X-Ray Fluorescence (XRF) can be utilized as a rapid, non-destructive screening tool for bromine content, particularly in a quality control setting where high throughput is required.
By employing this combination of techniques and validating the methods with appropriate Certified Reference Materials, researchers can be confident in the elemental composition of their synthesized compounds, a critical step in the advancement of pharmaceutical and materials science research. This rigorous analytical approach ensures the integrity of the data and the reliability of subsequent research and development activities.
References
-
Quality Analysis. (n.d.). Combustion ion chromatography for the analysis of halogens and sulphur. QA Group. Retrieved from [Link]
-
Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Retrieved from [Link]
-
Foss. (n.d.). Dumas or Kjeldahl for reference analysis? Retrieved from [Link]
-
VELP Scientifica. (n.d.). DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. Retrieved from [Link]
-
Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]
-
Mignardi, M. A., & Tatro, M. E. (2006). Quantitative determination of absolute organohalogen concentrations in environmental samples by X-ray absorption spectroscopy. Environmental science & technology, 40(16), 5066–5072. Retrieved from [Link]
-
HORIBA. (n.d.). What is X-ray Fluorescence (XRF). Retrieved from [Link]
-
ResearchGate. (n.d.). Accuracy and precision of chemical element quantitative analysis determined from repeated analysis (n=9) of standard reference material 620, soda-lime flat glass, from the National Bureau of Standards. Retrieved from [Link]
-
National Institute of Metrology, China. (n.d.). Reference Material Certificate: CRMs of dibenzothiophene for elemental content. Retrieved from [Link]
-
Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 62(8), 735-739. Retrieved from [Link]
-
National Bureau of Standards. (1980). Standard Reference Material C1154. Retrieved from [Link]
Sources
- 1. Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar [elementar.com]
- 2. brewingscience.de [brewingscience.de]
- 3. High-sensitivity elemental ionization for quantitative detection of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fossanalytics.com [fossanalytics.com]
- 5. Comparison between Kjeldahl and Dumas method – NC Technologies [nctechnologies.it]
- 6. velp.com [velp.com]
- 7. horiba.com [horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. rigaku.com [rigaku.com]
- 10. Standards and CRMs [elementalmicroanalysis.com]
- 11. ncrm.org.cn [ncrm.org.cn]
- 12. Trace element certified reference materials in matrix Reference Materials | LGC Standards [lgcstandards.com]
- 13. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
Operational & Safety Guide: Handling 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
As an application scientist in drug development and synthetic chemistry, handling specialized building blocks requires moving beyond basic safety data sheets. 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (CAS: 2091977-65-8) is a highly valuable, yet highly reactive, halogenated heterocyclic intermediate. It is frequently utilized as a covalent warhead in the design of epigenetic probes, most notably in the development of PRMT5-substrate adaptor interaction inhibitors.
Because this compound is designed to be biologically reactive, it requires stringent, mechanistically informed handling protocols to ensure both operator safety and experimental integrity.
Physicochemical and Hazard Profile
Before handling, it is critical to understand the quantitative baseline of the compound. The following table summarizes its core properties and associated hazard metrics.
| Property | Value |
| Compound Name | 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one |
| CAS Number | 2091977-65-8 |
| Molecular Formula | C10H6BrFN2O |
| Molecular Weight | 269.07 g/mol |
| Storage Temperature | 2-8°C (Sealed, dry environment) |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Mechanistic Causality of Hazards (The "Why")
Standard laboratory safety often lists hazards without explaining their chemical basis. The hazards associated with 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one stem directly from its structure. The alpha-bromo pyridazinone moiety is a potent electrophile. In biological systems, this structural motif acts as a Michael acceptor or undergoes nucleophilic substitution, designed to form irreversible covalent bonds with nucleophilic amino acids (specifically cysteines) on target proteins [1].
If aerosolized powder or dissolved solution comes into contact with human skin, eyes, or respiratory mucosa, the compound will indiscriminately react with biological thiols (like glutathione or surface cysteines). This covalent adduction is the direct cause of the severe sensitization, irritation (H315, H319), and respiratory toxicity (H335) noted in its hazard profile.
Fig 1: Covalent toxicity mechanism of halogenated pyridazinones and PPE intervention.
Mandatory PPE Matrix
Based on the covalent reactivity described above, standard PPE is insufficient. The following matrix outlines the required protective equipment and the mechanistic justification for each.
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Double-layered Nitrile gloves (≥0.11 mm thickness) | Halogenated aromatics can permeate thin latex. Double gloving provides a fail-safe barrier against electrophilic transfer to skin cysteines. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Prevents irreversible covalent binding to highly nucleophilic corneal proteins. |
| Respiratory | N95/P100 particulate respirator (if outside hood) | Mitigates inhalation of aerosolized reactive powder, preventing covalent adduction in the respiratory tract. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Provides a physical barrier against systemic absorption and accidental spills. |
Operational Protocol: Step-by-Step Handling
To ensure a self-validating workflow, follow this protocol when handling the neat powder or concentrated stock solutions.
Step 1: Preparation & Environmental Control
-
Action: Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation: Use a Kimwipe or tissue to visually confirm inward airflow before opening the chemical container.
Step 2: Weighing & Transfer
-
Action: Use anti-static weighing boats and spatulas. Halogenated powders often carry static charges, causing them to "jump" and aerosolize.
-
Action: Pre-weigh a closed vial, transfer the estimated amount of powder inside the hood, seal the vial, and re-weigh the closed system to determine the exact mass.
-
Validation: The balance area must remain completely free of visible particulates. If residue is spotted, it indicates an aerosolization event has occurred, triggering immediate decontamination.
Step 3: Solubilization
-
Action: Dissolve the compound in a compatible anhydrous solvent (e.g., DMSO or DMF for biological assays) directly within the sealed vial by injecting the solvent through a septum.
-
Causality: Keeping the system closed during solubilization prevents the escape of concentrated, reactive vapors or micro-droplets.
Spill & Disposal Plan (Chemical Quenching)
Because 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is an active electrophile, it must not be disposed of directly into standard organic waste without neutralization.
Decontamination & Quenching Protocol:
-
Containment: For dry powder spills, gently cover the area with damp paper towels to prevent aerosolization. For liquid spills, absorb with inert clay or vermiculite.
-
Chemical Quenching: Prepare a 1M solution of Sodium Thiosulfate (
) or a 5% ethanolamine solution. Apply this liberally to the spill area or to the empty weighing vessels. -
Self-Validation: The thiosulfate acts as a sacrificial nucleophile, outcompeting biological thiols and reacting with the bromo-pyridazinone to form a benign, water-soluble adduct. Allow a 15-minute contact time to ensure complete reaction.
-
Waste Segregation: Collect all quenched materials and place them in a designated, clearly labeled "Halogenated Organic Waste" container.
Fig 2: Step-by-step operational and disposal workflow for reactive pyridazinones.
References
-
McKinney, D. C., et al. "Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction." Journal of Medicinal Chemistry, 2021.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
